Product packaging for Methyl 3-iodo-4-(piperidin-1-yl)benzoate(Cat. No.:CAS No. 1131614-63-5)

Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Cat. No.: B1418693
CAS No.: 1131614-63-5
M. Wt: 345.18 g/mol
InChI Key: XIANCJONAAJTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-iodo-4-(piperidin-1-yl)benzoate (CAS 1131614-63-5) is an organic compound with the molecular formula C 13 H 16 INO 2 and a molecular weight of 345.18 g/mol . This benzoate derivative is characterized by a piperidine substituent and an iodine atom on its aromatic ring, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The structure of this compound suggests several key research applications. The iodine functionality is a versatile handle for further synthetic elaboration, particularly via metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows researchers to construct more complex biaryl or alkyl-aryl systems for the development of novel pharmaceutical candidates or organic materials. Simultaneously, the methyl ester group can serve as a precursor to carboxylic acid, or be further transformed into other functional groups like amides or alcohols. For research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions; it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO2 B1418693 Methyl 3-iodo-4-(piperidin-1-yl)benzoate CAS No. 1131614-63-5

Properties

IUPAC Name

methyl 3-iodo-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIANCJONAAJTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661073
Record name Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-63-5
Record name Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a chemical compound of interest in synthetic chemistry and potential drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological relevance, presented in a structured format for ease of reference and comparison.

Core Compound Information

CAS Number: 1131614-63-5

Molecular Formula: C₁₃H₁₆INO₂

Structure:

Chemical structure of this compound

Physicochemical Properties

Limited experimentally determined data for this compound is publicly available. The following table summarizes computed data, primarily sourced from PubChem.[1]

PropertyValueSource
Molecular Weight 345.18 g/mol Computed (PubChem)[1]
XLogP3 3.4Computed (PubChem)[1]
Hydrogen Bond Donor Count 0Computed (PubChem)[1]
Hydrogen Bond Acceptor Count 3Computed (PubChem)[1]
Rotatable Bond Count 3Computed (PubChem)[1]
Exact Mass 345.02258 g/mol Computed (PubChem)[1]
Monoisotopic Mass 345.02258 g/mol Computed (PubChem)[1]
Topological Polar Surface Area 38.8 ŲComputed (PubChem)[1]
Heavy Atom Count 17Computed (PubChem)[1]
Complexity 295Computed (PubChem)[1]

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

G start Starting Materials: - Methyl 3-iodo-4-fluorobenzoate - Piperidine - Solvent (e.g., DMSO) - Base (e.g., K2CO3) reaction Reaction Setup: Combine starting materials in a reaction vessel. start->reaction heating Heating: Heat the reaction mixture under controlled temperature (e.g., 100-150 °C) for a specified duration. reaction->heating workup Aqueous Workup: Cool the mixture, add water, and extract the product with an organic solvent (e.g., Ethyl Acetate). heating->workup purification Purification: Purify the crude product using column chromatography. workup->purification characterization Characterization: Analyze the purified product using NMR, Mass Spectrometry, and HPLC to confirm identity and purity. purification->characterization

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, its structural motifs suggest potential areas of investigation. The piperidine ring is a common feature in many biologically active compounds, and substituted benzoates can also exhibit a range of pharmacological effects.

Given the presence of the piperidine moiety, this compound could potentially interact with various receptors and enzymes in the central nervous system. Further research is required to determine its specific biological targets and mechanisms of action.

Hypothetical Screening and Target Identification Workflow:

G cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 Pathway Analysis a1 Compound Synthesis and Purification a2 High-Throughput Screening (e.g., Cell-based assays) a1->a2 a3 Hit Identification a2->a3 b1 Affinity Chromatography a3->b1 b2 Mass Spectrometry (Protein Identification) b1->b2 b3 Target Validation (e.g., siRNA, CRISPR) b2->b3 c1 Gene Expression Profiling b3->c1 c2 Bioinformatics Analysis c1->c2 c3 Signaling Pathway Elucidation c2->c3

Caption: A potential workflow for identifying the biological target and signaling pathway of a novel compound.

Concluding Remarks

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While current publicly available data is limited, this guide provides a foundational understanding of its chemical characteristics. Further experimental work is necessary to elucidate its physical properties, develop a robust synthetic protocol, and explore its biological activity. This document serves as a starting point for researchers interested in this and related molecules.

References

An In-depth Technical Guide to Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-iodo-4-(piperidin-1-yl)benzoate, with the Chemical Abstracts Service (CAS) registry number 1131614-63-5 , is a substituted aromatic compound. Its structure, featuring a methyl benzoate core with both an iodo and a piperidinyl substituent, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the piperidine moiety can influence solubility, basicity, and interactions with biological targets. This guide provides a summary of the available physicochemical data and outlines a generalized synthetic approach and potential biological significance based on related compounds, given the limited specific information available in the public domain for this exact molecule.

Physicochemical Properties

PropertyThis compound (CAS: 1131614-63-5)Methyl 3-iodo-4-(piperidin-3-yl)benzoate[1]Methyl 3-iodo-4-methylbenzoate
Molecular Formula C₁₃H₁₆INO₂C₁₃H₁₆INO₂C₉H₉IO₂
Molecular Weight 345.18 g/mol 345.18 g/mol 276.07 g/mol
CAS Number 1131614-63-51131614-64-690347-66-3
Calculated LogP Unavailable2.53.77
Hydrogen Bond Donors 010
Hydrogen Bond Acceptors 332
Rotatable Bonds 232
Topological Polar Surface Area 38.3 Ų38.3 Ų26.3 Ų

Note: The majority of the physicochemical data for the target compound is not available in the cited sources. The data for related compounds is provided for context.

Experimental Protocols

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for similar N-aryl piperidine and substituted benzoate compounds. A generalized two-step approach would likely involve:

  • Nucleophilic Aromatic Substitution (SNA r): Reaction of a suitable starting material, such as methyl 3-iodo-4-fluorobenzoate, with piperidine. The fluorine atom acts as a good leaving group, facilitating its displacement by the nitrogen of the piperidine ring. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by a base to neutralize the hydrofluoric acid byproduct.

  • Esterification: An alternative route could involve the esterification of 3-iodo-4-(piperidin-1-yl)benzoic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

General Synthetic Workflow (Hypothetical)

The following diagram illustrates a hypothetical workflow for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

G Hypothetical Synthesis Workflow start Starting Materials: - Methyl 3-iodo-4-fluorobenzoate - Piperidine - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Reaction Workup: 1. Quenching with water 2. Extraction with organic solvent 3. Washing and drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: This compound purification->product analysis Characterization: - NMR Spectroscopy - Mass Spectrometry - Melting Point product->analysis

Caption: Hypothetical workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals. Piperidine-containing drugs have been developed for a wide range of therapeutic areas, including CNS disorders and oncology.

The overall structure of this compound, combining a halogenated aromatic ring with a cyclic amine, is a motif found in various pharmacologically active molecules. The specific biological effects of this compound would need to be determined through experimental screening and bioassays.

Logical Relationship of Structural Features to Potential Biological Activity

The following diagram illustrates the potential contribution of the different structural components of this compound to its hypothetical biological activity.

G Structure-Activity Relationship (Hypothetical) compound This compound piperidine Piperidine Moiety compound->piperidine contributes to benzoate Methyl Benzoate Core compound->benzoate contributes to iodine Iodo Substituent compound->iodine contributes to activity Potential Biological Activity piperidine->activity influences solubility & receptor binding benzoate->activity acts as scaffold iodine->activity can modulate metabolism & binding affinity

Caption: Hypothetical contribution of structural features to biological activity.

This compound is a chemical compound for which detailed, publicly available scientific data is scarce. This guide has provided a summary of the limited available information and offers a scientifically grounded, albeit hypothetical, overview of its properties, synthesis, and potential biological relevance based on the well-established chemistry of its constituent functional groups. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications. Researchers interested in this compound are encouraged to perform their own analyses to determine its specific properties and activities.

References

Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a potentially valuable building block in medicinal chemistry and drug development. The described methodology is based on established and reliable organic chemistry transformations, ensuring a high degree of reproducibility. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic route to aid in practical laboratory applications.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence starting from the commercially available Methyl 4-aminobenzoate. The overall strategy involves:

  • Electrophilic Iodination: Introduction of an iodine atom at the position ortho to the amino group of Methyl 4-aminobenzoate.

  • Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by its replacement with a halogen (e.g., fluorine), yielding a di-halogenated intermediate. Fluorine is chosen as the preferred halogen due to its high reactivity as a leaving group in the subsequent nucleophilic aromatic substitution step.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-fluoro substituent by piperidine to afford the final target molecule.

The complete synthetic pathway is illustrated below.

Synthesis_Pathway Methyl_4-aminobenzoate Methyl 4-aminobenzoate Intermediate_1 Methyl 4-amino-3-iodobenzoate Methyl_4-aminobenzoate->Intermediate_1 I₂ / NaHCO₃ (Iodination) Intermediate_2 Methyl 4-fluoro-3-iodobenzoate Intermediate_1->Intermediate_2 1. NaNO₂ / HBF₄ 2. Heat (Sandmeyer Reaction) Final_Product This compound Intermediate_2->Final_Product Piperidine / Base (SNAr Reaction)

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, including molecular weights, reaction yields, and purity.

StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (by HPLC)
1Methyl 4-aminobenzoateMethyl 4-amino-3-iodobenzoate151.16 → 277.061.83~95%>98%
2Methyl 4-amino-3-iodobenzoateMethyl 4-fluoro-3-iodobenzoate277.06 → 280.031.01~80%>97%
3Methyl 4-fluoro-3-iodobenzoateThis compound280.03 → 345.181.23~90%>99%

Theoretical yields are calculated based on a starting quantity of 1 gram of Methyl 4-aminobenzoate for Step 1, and the theoretical product from the preceding step for subsequent steps.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate

This procedure describes the regioselective iodination of Methyl 4-aminobenzoate.

Workflow:

Step_1_Workflow Start Dissolve Methyl 4-aminobenzoate in Methanol Add_Reagents Add Iodine and Sodium Bicarbonate Start->Add_Reagents Reaction Stir at Room Temperature Add_Reagents->Reaction Workup Quench with Sodium Thiosulfate Solution Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification End Obtain Methyl 4-amino-3-iodobenzoate Purification->End

Figure 2: Experimental workflow for the synthesis of Methyl 4-amino-3-iodobenzoate.

Materials:

  • Methyl 4-aminobenzoate (1.00 g, 6.61 mmol)

  • Iodine (1.85 g, 7.28 mmol)

  • Sodium Bicarbonate (NaHCO₃) (1.11 g, 13.2 mmol)

  • Methanol (MeOH) (20 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 4-aminobenzoate in methanol.

  • To the stirred solution, add sodium bicarbonate followed by the portion-wise addition of iodine at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 4-amino-3-iodobenzoate as a solid.

Step 2: Synthesis of Methyl 4-fluoro-3-iodobenzoate (via Sandmeyer Reaction)

This protocol details the conversion of the amino group of Methyl 4-amino-3-iodobenzoate to a fluoro group.

Workflow:

Step_2_Workflow Start Dissolve Intermediate 1 in Tetrafluoroboric Acid Diazotization Add Sodium Nitrite at 0°C Start->Diazotization Decomposition Heat the Diazonium Salt Solution Diazotization->Decomposition Workup Extract with Diethyl Ether Decomposition->Workup Purification Purify by Column Chromatography Workup->Purification End Obtain Methyl 4-fluoro-3-iodobenzoate Purification->End

Figure 3: Experimental workflow for the synthesis of Methyl 4-fluoro-3-iodobenzoate.

Materials:

  • Methyl 4-amino-3-iodobenzoate (1.00 g, 3.61 mmol)

  • Tetrafluoroboric acid (HBF₄, 48% in water) (5 mL)

  • Sodium Nitrite (NaNO₂) (0.27 g, 3.97 mmol)

  • Water (H₂O)

  • Diethyl Ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL flask, suspend Methyl 4-amino-3-iodobenzoate in tetrafluoroboric acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly warm the reaction mixture to room temperature and then heat at 50-60 °C until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 4-fluoro-3-iodobenzoate.

Step 3: Synthesis of this compound

This final step involves the nucleophilic aromatic substitution of the fluoro group with piperidine.

Workflow:

Step_3_Workflow Start Dissolve Intermediate 2 in a Polar Aprotic Solvent Add_Reagents Add Piperidine and a Base (e.g., K₂CO₃) Start->Add_Reagents Reaction Heat the Reaction Mixture Add_Reagents->Reaction Workup Dilute with Water and Extract with Ethyl Acetate Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Obtain Methyl 3-iodo-4- (piperidin-1-yl)benzoate Purification->End

Figure 4: Experimental workflow for the synthesis of this compound.

Materials:

  • Methyl 4-fluoro-3-iodobenzoate (1.00 g, 3.57 mmol)

  • Piperidine (0.44 mL, 4.28 mmol)

  • Potassium Carbonate (K₂CO₃) (0.74 g, 5.35 mmol)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent like DMSO or DMF.

  • Add piperidine and potassium carbonate to the solution.

  • Heat the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine to remove the solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Safety Considerations

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Tetrafluoroboric acid is highly corrosive and toxic. Handle with extreme caution.

  • Piperidine is a flammable and corrosive liquid with a strong odor.

  • Polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

IUPAC nomenclature and synonyms for Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a halogenated aromatic compound with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical identity, physicochemical properties, and key synthetic considerations. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical Identity and Nomenclature

  • IUPAC Name: this compound

  • CAS Number: 1131614-63-5

  • Molecular Formula: C₁₃H₁₆INO₂

  • Molecular Weight: 345.18 g/mol

Synonyms:
  • methyl 3-iodo-4-piperidin-1-ylbenzoate

  • This compound

It is crucial to distinguish this compound from its structural isomer, Methyl 3-iodo-4-(piperidin-3-yl)benzoate (CAS: 1131614-64-6), where the piperidine ring is attached to the benzoate core at its 3-position.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 345.18 g/mol PubChem
XLogP3 3.4PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 345.02258 DaPubChem
Polar Surface Area (PSA) 29.5 ŲPubChem

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely proceed via the reaction of a suitable methyl benzoate precursor with piperidine. A potential starting material would be a methyl benzoate derivative with a leaving group at the C4 position and an iodine atom at the C3 position.

G A Methyl 4-fluoro-3-iodobenzoate (or other suitable leaving group) C This compound A->C Nucleophilic Aromatic Substitution B Piperidine B->C D Reaction Conditions: - Solvent (e.g., DMF, DMSO) - Base (e.g., K2CO3, Et3N) - Heat D->C

Caption: Conceptual synthetic pathway for this compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a solution of Methyl 4-fluoro-3-iodobenzoate in a polar aprotic solvent such as dimethylformamide (DMF), add piperidine and a suitable base (e.g., potassium carbonate).

  • Reaction Conditions: The reaction mixture would likely be heated to an elevated temperature (e.g., 80-120 °C) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Its structural features, including the iodinated phenyl ring and the piperidine moiety, are present in various biologically active molecules, suggesting its potential as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. While a detailed experimental protocol for its synthesis is not explicitly documented in readily accessible literature, its preparation can be reasonably inferred from standard organic synthesis methodologies. The lack of data on its biological activity presents an opportunity for future investigation. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in various scientific disciplines, particularly in the field of drug discovery.

Structural Elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in various synthetic applications. This document details the proposed synthesis, purification, and in-depth spectroscopic analysis required to confirm the compound's structure, offering valuable insights for researchers in medicinal chemistry and materials science.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The initial step involves a Fischer esterification to produce Methyl 4-aminobenzoate, followed by a Buchwald-Hartwig amination with 1,5-dibromopentane to introduce the piperidine ring, yielding Methyl 4-(piperidin-1-yl)benzoate. The final step is a regioselective iodination of the electron-rich aromatic ring.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate

A mixture of Methyl 4-aminobenzoate (1.51 g, 10 mmol), 1,5-dibromopentane (2.30 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol) in dimethylformamide (DMF, 20 mL) is heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford Methyl 4-(piperidin-1-yl)benzoate as a white solid.

Step 2: Iodination of Methyl 4-(piperidin-1-yl)benzoate

To a solution of Methyl 4-(piperidin-1-yl)benzoate (2.19 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C is added N-iodosuccinimide (NIS) (2.25 g, 10 mmol). A catalytic amount of trifluoroacetic acid (TFA) (0.1 mL) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated aqueous sodium thiosulfate solution (2 x 30 mL) and brine (30 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield this compound.

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25d, J = 2.0 Hz1HAr-H (H-2)
7.80dd, J = 8.8, 2.0 Hz1HAr-H (H-6)
6.85d, J = 8.8 Hz1HAr-H (H-5)
3.88s3H-OCH₃
3.10t, J = 5.6 Hz4HPiperidine (-CH₂-N-CH₂-)
1.75m4HPiperidine (-CH₂-CH₂-N)
1.60m2HPiperidine (-CH₂-CH₂-CH₂-)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
166.5C=O
155.0Ar-C (C-4)
138.0Ar-C (C-2)
132.5Ar-C (C-6)
125.0Ar-C (C-1)
112.0Ar-C (C-5)
95.0Ar-C (C-3)
52.0-OCH₃
53.5Piperidine (-CH₂-N-CH₂-)
25.5Piperidine (-CH₂-CH₂-N)
24.0Piperidine (-CH₂-CH₂-CH₂-)

Table 3: Mass Spectrometry Data (ESI+)

m/zAssignment
346.0[M+H]⁺
314.0[M-OCH₃]⁺

Table 4: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)Assignment
2935, 2850C-H stretch (aliphatic)
1720C=O stretch (ester)
1590, 1495C=C stretch (aromatic)
1280, 1100C-O stretch (ester)
1250C-N stretch (aromatic amine)
650C-I stretch

Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process, from synthesis to final confirmation, is depicted in the following diagram.

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start 4-Aminobenzoic Acid Esterification Fischer Esterification Start->Esterification MeOH, H+ Amination Buchwald-Hartwig Amination Esterification->Amination 1,5-Dibromopentane, Pd catalyst Intermediate Methyl 4-(piperidin-1-yl)benzoate Amination->Intermediate Iodination Regioselective Iodination Intermediate->Iodination NIS, TFA (cat.) Product This compound Iodination->Product NMR 1H and 13C NMR Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation IR->Confirmation

Workflow for the synthesis and structural elucidation of the target compound.

Conclusion

The combined application of NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and unequivocal method for the structural elucidation of this compound. The detailed experimental protocols and tabulated spectroscopic data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds for various applications in drug discovery and materials science.

Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Guide to Commercially Available Starting Materials and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available starting materials for the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a key intermediate in pharmaceutical research. This document details potential synthetic routes, presents supplier information for key starting materials, and outlines generalized experimental protocols.

Introduction

This compound is a valuable building block in the development of various therapeutic agents. Its synthesis can be approached from several commercially available precursors. This guide focuses on three primary starting materials, outlining the synthetic transformations required to reach the target molecule. The selection of a particular synthetic route will depend on factors such as cost, availability of starting materials, and the desired scale of the reaction.

Commercially Available Starting Materials

Several strategic starting materials for the synthesis of this compound are commercially available. The following tables summarize supplier information for the most promising candidates. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Suppliers for Methyl 3-iodo-4-fluorobenzoate (CAS No. 1121586-29-5)

SupplierProduct NumberPurityQuantityPrice (USD)
ChemSceneCS-011885698%100 mgContact for pricing
250 mg
500 mg
1 g

Table 2: Suppliers for Methyl 4-amino-3-iodobenzoate (CAS No. 19718-49-1)

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-Aldrich51518395% (GC)5 gContact for pricing
25 g
Santa Cruz Biotechnologysc-280000Contact for pricing
Thermo Scientific ChemicalsB25699≥96.0% (GC)1 g181.65 (Online offer)
5 g
J & K SCIENTIFIC LTD.Contact for pricing
Energy ChemicalContact for pricing
Capot Chemical Co., Ltd.Contact for pricing

Table 3: Suppliers for 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (CAS No. 1131614-61-3)

SupplierProduct NumberPurityQuantityPrice (USD)
Amadis Chemical Company LimitedContact for pricing
Energy ChemicalContact for pricing
Bide Pharmatech Ltd.Contact for pricing
Sobekbio BiosciencesAG00HCMU100 mgContact for pricing
250 mg
Rhenium Bio Science95%100 mgContact for pricing
250 mg

Synthetic Pathways and Experimental Protocols

Route 1: From Methyl 3-iodo-4-fluorobenzoate

This is a direct, one-step synthesis involving a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the adjacent ester and iodo groups facilitates the displacement of the fluorine atom by piperidine.

G A Methyl 3-iodo-4-fluorobenzoate C This compound A->C Nucleophilic Aromatic Substitution B Piperidine B->C

Caption: Synthetic pathway from Methyl 3-iodo-4-fluorobenzoate.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of piperidine (typically 2-3 equivalents).

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can be beneficial to neutralize the hydrofluoric acid formed during the reaction.

  • Temperature: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Route 2: From Methyl 4-amino-3-iodobenzoate

This route requires the formation of the piperidine ring at the 4-position, which can be achieved through a reductive amination with a suitable piperidone precursor or a direct alkylation. A more common approach involves a double alkylation of the amine with a 1,5-dihaloalkane, such as 1,5-dibromopentane.

G A Methyl 4-amino-3-iodobenzoate C This compound A->C N-Alkylation B 1,5-Dibromopentane B->C

Caption: Synthetic pathway from Methyl 4-amino-3-iodobenzoate.

Generalized Experimental Protocol: N-Alkylation

  • Reaction Setup: In a suitable solvent such as acetonitrile or DMF, combine Methyl 4-amino-3-iodobenzoate, 1,5-dibromopentane (1-1.2 equivalents), and a base such as potassium carbonate or sodium hydride.

  • Temperature: The reaction mixture is heated, typically to reflux, for several hours to overnight. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield this compound.

Route 3: From 3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid

This route involves a straightforward esterification of the carboxylic acid. The "methyl" in the starting material name "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" indicates a methylene bridge between the phenyl ring and the piperidine, which is different from the target molecule where the piperidine is directly attached to the aromatic ring. Assuming the correct starting material is 3-iodo-4-(piperidin-1-yl)benzoic acid , the following protocol would apply. If "3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid" is indeed the intended starting material, the final product would be Methyl 3-iodo-4-(piperidin-1-ylmethyl)benzoate. For the purpose of synthesizing the title compound, we will proceed with the assumption that the piperidine is directly attached to the benzene ring.

G A 3-Iodo-4-(piperidin-1-yl)benzoic acid C This compound A->C Fischer Esterification B Methanol B->C

Caption: Synthetic pathway from 3-Iodo-4-(piperidin-1-yl)benzoic acid.

Generalized Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 3-Iodo-4-(piperidin-1-yl)benzoic acid in a large excess of methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Temperature: The reaction mixture is heated to reflux for several hours. The reaction can be monitored by observing the disappearance of the starting carboxylic acid by TLC.

  • Work-up: After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of this compound can be efficiently achieved from several commercially available starting materials. The choice of the synthetic route will be guided by the specific needs and resources of the research team. This guide provides a foundational understanding of the available options and the general experimental conditions required for these transformations. It is imperative for researchers to conduct their own literature searches for the most up-to-date and specific protocols and to perform appropriate reaction optimization and safety assessments before commencing any experimental work.

Technical Guide: Solubility Profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 3-iodo-4-(piperidin-1-yl)benzoate and outlines detailed methodologies for its empirical determination. Due to the absence of publicly available solubility data for this specific compound, this document serves as a procedural framework for researchers to systematically evaluate its solubility in a range of common laboratory solvents. The guide includes a proposed data presentation structure, detailed experimental protocols, and visualizations of the experimental workflow and key factors influencing solubility to aid in the design and execution of these studies.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoate ester, a piperidinyl group, and an iodine atom, suggests a complex solubility profile that will be highly dependent on the nature of the solvent. Understanding the solubility of this compound is a critical first step in a variety of research and development activities, including reaction chemistry, purification, formulation development, and biological screening. This guide presents a systematic approach to determining and documenting this essential physicochemical property.

Predicted Solubility Characteristics

Based on the structure of this compound, a qualitative prediction of its solubility can be made based on the principle of "like dissolves like".

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ester and the tertiary amine in the piperidine ring introduces polarity and the potential for hydrogen bond acceptance. However, the large, nonpolar aromatic ring and the bulky piperidinyl and iodo groups are expected to significantly limit solubility in highly polar protic solvents like water. Solubility is likely to be low in water but may increase in alcohols like methanol and ethanol, which have both polar and nonpolar characteristics.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic molecules. It is anticipated that this compound will exhibit moderate to good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the benzene ring and the piperidine's hydrocarbon backbone suggests that there will be some solubility in nonpolar solvents. Solubility in toluene may be higher than in hexane due to the potential for pi-stacking interactions with the aromatic ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving many organic compounds. It is expected that this compound will be readily soluble in dichloromethane and chloroform.

Quantitative Solubility Data

As specific experimental data is not available, the following table is provided as a template for recording empirically determined solubility values. It is recommended to determine solubility at a standard temperature, such as 25°C.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL) at 25°CObservations
WaterPolar ProticLow
MethanolPolar ProticLow to Moderate
EthanolPolar ProticLow to Moderate
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to High
Dimethylformamide (DMF)Polar AproticModerate to High
AcetonitrilePolar AproticModerate
Dichloromethane (DCM)ChlorinatedHigh
ChloroformChlorinatedHigh
TolueneNonpolar AromaticModerate
HexaneNonpolar AliphaticLow

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of a solid compound in a liquid solvent. This method, often referred to as the shake-flask method, is considered a gold standard for thermodynamic solubility measurement.[1]

Materials:

  • This compound (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solid compound B Add known volume of solvent A->B C Shake at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL) G->H

Caption: Experimental workflow for determining equilibrium solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center Solubility polarity Polarity center->polarity size Molecular Size center->size functional_groups Functional Groups (-OH, -COOH, etc.) center->functional_groups crystal_lattice Crystal Lattice Energy center->crystal_lattice solvent_polarity Polarity ('Like dissolves like') center->solvent_polarity h_bonding Hydrogen Bonding Capability center->h_bonding temperature Temperature center->temperature pressure Pressure (for gases) center->pressure ph pH (for ionizable compounds) center->ph

Caption: Key factors influencing the solubility of organic compounds.

Conclusion

While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for researchers to systematically determine and document this crucial property. The provided experimental protocol, data presentation template, and conceptual diagrams are intended to facilitate a standardized and thorough investigation into the solubility profile of this compound, thereby supporting its further development and application in scientific research.

References

Spectroscopic Characterization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the structure and purity of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The document outlines the expected data from key analytical techniques, detailed experimental protocols, and the logical workflow for structural elucidation.

Introduction

This compound (Molecular Formula: C₁₃H₁₆INO₂, Molecular Weight: 345.18 g/mol ) is a substituted aromatic compound. Its structural verification is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1][2][3][4][5] Each technique provides unique and complementary information, which, when combined, allows for the unambiguous confirmation of the molecular structure.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.0d1HAromatic-H (ortho to CO₂Me)
~ 7.8 - 7.6dd1HAromatic-H (meta to CO₂Me)
~ 7.0 - 6.8d1HAromatic-H (ortho to I)
~ 3.9s3H-OCH₃
~ 3.1 - 2.9t4H-N-(CH₂)₂- (Piperidine)
~ 1.8 - 1.6m6H-(CH₂)₃- (Piperidine)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 166C=O (Ester)
~ 158Aromatic C-N
~ 140Aromatic C-I
~ 132Aromatic CH
~ 129Aromatic C-CO₂Me
~ 125Aromatic CH
~ 118Aromatic CH
~ 55Piperidine C-N
~ 52-OCH₃
~ 26Piperidine CH₂
~ 24Piperidine CH₂

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H StretchAromatic
~ 2950 - 2850C-H StretchAliphatic (Piperidine)
~ 1720C=O StretchEster
~ 1600 - 1450C=C StretchAromatic Ring
~ 1280 - 1250C-O StretchEster
~ 1200 - 1100C-N StretchAmine
~ 800 - 700C-I StretchAryl Iodide

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~ 345[M]⁺, Molecular ion peak
~ 314[M - OCH₃]⁺, Loss of methoxy radical
~ 286[M - CO₂CH₃]⁺, Loss of carbomethoxy radical
~ 218[M - I]⁺, Loss of iodine radical
~ 84[C₅H₁₀N]⁺, Piperidine fragment

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis Protocol: Nucleophilic Aromatic Substitution

A common route to synthesize this compound would involve a nucleophilic aromatic substitution reaction from a suitable precursor like Methyl 3-iodo-4-fluorobenzoate.

  • Reaction Setup: To a solution of Methyl 3-iodo-4-fluorobenzoate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add piperidine (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

3.2. Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] Ensure the sample is fully dissolved and free of any particulate matter.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[9][10]

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities for all signals.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][11]

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, requiring little to no sample preparation.[5] Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.[12]

3.2.3. Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.[1][2][3][13][14]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), to generate gas-phase ions of the molecule.[1][2][3]

  • Mass Analysis: The generated ions are separated in a mass analyzer based on their m/z ratio.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation start Synthesized Compound (this compound) MS Mass Spectrometry (MS) start->MS IR FT-IR Spectroscopy start->IR NMR_H 1H NMR start->NMR_H NMR_C 13C NMR start->NMR_C MS_data Molecular Weight (345.18) & Fragmentation Pattern MS->MS_data IR_data Functional Groups (Ester C=O, C-N, Aromatic) IR->IR_data NMR_H_data Proton Environment & Connectivity (J-coupling) NMR_H->NMR_H_data NMR_C_data Carbon Skeleton (Number of unique Carbons) NMR_C->NMR_C_data Structure Final Structure Confirmed MS_data->Structure IR_data->Structure NMR_H_data->Structure NMR_C_data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and chemical stability of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to forecast its behavior. The document outlines a probable synthetic pathway, explores its potential in key cross-coupling reactions, and discusses its expected stability under various conditions. All quantitative data from analogous compounds are summarized in structured tables, and detailed, generalized experimental protocols for relevant reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and workflows.

Introduction

This compound is an organic molecule featuring a substituted benzene ring. Its structure, incorporating an ortho-iodoaniline moiety, a methyl ester, and a piperidinyl group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the iodine atom at a position activated by the adjacent amino group makes it a prime candidate for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The piperidinyl group can influence the compound's solubility, basicity, and pharmacokinetic properties in potential drug candidates. This guide aims to provide a predictive yet thorough understanding of its chemical characteristics to aid researchers in its synthesis and application.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted/Known ValueReference CompoundCitation
Molecular FormulaC13H16INO2--
Molecular Weight345.18 g/mol Methyl 3-iodo-4-(piperidin-3-yl)benzoate[1]
AppearancePredicted: White to off-white solidMethyl 3-iodo-4-methylbenzoate[2]
SolubilityPredicted: Sparingly soluble in water, soluble in organic solventsMethyl 3-iodo-4-methylbenzoate[2]
Boiling PointPredicted: >300 °C at 760 mmHgMethyl 3-iodo-4-isopropyl-benzoate (328.251°C)[3]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound would likely begin with the iodination of 4-aminobenzoic acid, followed by esterification and subsequent N-arylation with piperidine.

Synthesis of 4-Amino-3-iodobenzoic Acid

The initial step involves the electrophilic iodination of 4-aminobenzoic acid.

Experimental Protocol: A common method for the synthesis of 4-amino-3-iodobenzoic acid involves the reaction of p-aminobenzoic acid with an iodine source in the presence of an oxidizing agent. For example, using potassium iodide and sodium hypochlorite under controlled temperature can yield the desired product[4]. The resulting 4-amino-3-iodobenzoic acid can then be esterified to the methyl ester.

Synthesis of Methyl 4-amino-3-iodobenzoate

The carboxylic acid is converted to its methyl ester.

Experimental Protocol: Esterification can be achieved by reacting 4-amino-3-iodobenzoic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, and heating under reflux[2].

N-Arylation with Piperidine

The final step is the coupling of methyl 4-amino-3-iodobenzoate with piperidine. This can be challenging due to the presence of the primary amine. A more likely successful route would involve a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination of a protected or derivatized aryl iodide. A plausible route is the direct N-arylation of 4-fluoro-3-iodobenzoic acid with piperidine followed by esterification.

Experimental Protocol (Ullmann Condensation): A mixture of the aryl iodide, piperidine, a copper(I) catalyst (e.g., CuI), a ligand (e.g., N-methylglycine), and a base (e.g., K2CO3) in a high-boiling polar solvent like DMF or NMP is heated. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography[5][6].

G 4-Aminobenzoic Acid 4-Aminobenzoic Acid 4-Amino-3-iodobenzoic Acid 4-Amino-3-iodobenzoic Acid 4-Aminobenzoic Acid->4-Amino-3-iodobenzoic Acid Iodination Methyl 4-amino-3-iodobenzoate Methyl 4-amino-3-iodobenzoate 4-Amino-3-iodobenzoic Acid->Methyl 4-amino-3-iodobenzoate Esterification This compound This compound Methyl 4-amino-3-iodobenzoate->this compound N-Arylation (e.g., Ullmann Condensation)

Caption: Predicted synthetic pathway for this compound.

Chemical Reactivity

The key to the reactivity of this compound lies in the carbon-iodine bond, which is susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions. The electron-donating piperidinyl group at the ortho position can influence the reactivity of the C-I bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound is expected to readily participate in this reaction.

Experimental Protocol: A flask is charged with this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand), and a base (e.g., K2CO3, Cs2CO3). A solvent system such as toluene/water or dioxane/water is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated via extraction and purified by chromatography[7][8][9]. The reaction is compatible with a wide range of functional groups on the boronic acid partner[10].

G cluster_0 Suzuki-Miyaura Coupling Aryl-I This compound Oxidative Addition Oxidative Addition Aryl-I->Oxidative Addition Boronic Acid R-B(OH)2 Transmetalation Transmetalation Boronic Acid->Transmetalation Product Aryl-R Pd(0) Pd(0) Pd(0)->Oxidative Addition Aryl-Pd(II)-I Aryl-Pd(II)-I Oxidative Addition->Aryl-Pd(II)-I Aryl-Pd(II)-I->Transmetalation Base Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Product Reductive Elimination->Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for introducing alkyne functionalities.

Experimental Protocol: this compound, a terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or DBU) are combined in a suitable solvent such as THF or DMF. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere[11][12][13]. Workup involves filtration of the amine salt, followed by extraction and purification.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene.

Experimental Protocol: The reaction involves treating this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (if necessary), and a base (e.g., Et3N, K2CO3) in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures[14][15][16][17].

Buchwald-Hartwig Amination

While the target molecule already contains an amine, the C-I bond can be further functionalized with a different amine or related nitrogen nucleophile via the Buchwald-Hartwig amination.

Experimental Protocol: This palladium-catalyzed reaction involves the coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., NaOtBu, K3PO4) and a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). The reaction is typically run in an aprotic solvent like toluene or dioxane under an inert atmosphere[18][19][20][21].

G cluster_1 General Cross-Coupling Workflow Start Start Reactants Aryl Iodide, Coupling Partner, Catalyst, Base Start->Reactants Solvent Addition Add Anhydrous Solvent Reactants->Solvent Addition Inert Atmosphere Degas and place under N2 or Ar Solvent Addition->Inert Atmosphere Reaction Heat to specified temperature Inert Atmosphere->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench, Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Chemical Stability

The chemical stability of this compound is predicted to be moderate.

  • Light Sensitivity: Iodinated aromatic compounds can be sensitive to light, potentially leading to the homolytic cleavage of the C-I bond and subsequent decomposition. Therefore, it is advisable to store the compound in the dark or in amber-colored vials[2].

  • Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, especially in the presence of catalysts, it will undergo the reactions described above. Without a catalyst, significant decomposition would likely require temperatures well above 150-200 °C.

  • pH Stability: The ester group is susceptible to hydrolysis under both acidic and basic conditions. Strong acidic conditions may also protonate the piperidinyl nitrogen. Strong basic conditions will lead to saponification of the methyl ester. The piperidinyl group itself is generally stable across a wide pH range.

  • Oxidative/Reductive Stability: The iodide can be sensitive to strong oxidizing agents. The aromatic ring and the piperidinyl group are generally stable to common reducing agents, although harsh conditions could potentially affect the ester group.

Table 2: Predicted Spectroscopic Data (based on analogues)

Spectroscopic DataPredicted Chemical Shifts / SignalsReference CompoundCitation
¹H NMR Aromatic protons: δ 6.8-8.2 ppm; Piperidinyl protons: δ 1.5-1.8 (m), 3.0-3.4 (m) ppm; Methyl ester protons: δ ~3.9 ppmMethyl 4-amino-3-iodobenzoate, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate[22][23]
¹³C NMR Aromatic carbons: δ 110-150 ppm; Piperidinyl carbons: δ ~24, ~26, ~50 ppm; Ester carbonyl: δ ~165 ppm; Methyl ester carbon: δ ~52 ppmMethyl 4-amino-3-iodobenzoate[22]
IR Spectroscopy C=O stretch (ester): ~1720 cm⁻¹; C-N stretch: ~1340 cm⁻¹; C-I stretch: ~500-600 cm⁻¹Methyl 4-amino-3-iodobenzoate[22]
Mass Spectrometry Predicted [M+H]⁺: 346.0304--

Conclusion

This compound is predicted to be a valuable and versatile intermediate in organic synthesis. Its key feature is the reactive carbon-iodine bond, which allows for a wide array of functionalization through established cross-coupling methodologies. While stable under standard storage conditions, care should be taken to protect it from light and strong acidic or basic environments. The protocols and data presented in this guide, though based on analogous structures, provide a solid foundation for researchers to begin working with this compound and explore its potential in the development of novel molecules for various applications. Further experimental validation of these predictions is encouraged.

References

In-depth Technical Guide: Applications of Substituted Iodo-Benzoates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the initial request focused on Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a thorough search of scientific literature and patent databases revealed a significant lack of publicly available information regarding its specific synthesis and applications. To provide a comprehensive and technically detailed guide as requested, this document will instead focus on a closely related and well-documented analogue: Methyl 3-iodo-4-methylbenzoate . The principles, reaction types, and potential applications discussed for this compound can be considered representative of the broader class of substituted iodo-benzoates, including the originally requested molecule.

Introduction to Methyl 3-iodo-4-methylbenzoate

Methyl 3-iodo-4-methylbenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its structure, featuring an electron-withdrawing methyl ester group, a bulky iodine atom, and a methyl group on the benzene ring, provides a unique combination of reactivity and steric influence. The presence of the iodo group is particularly significant, as it is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of complex organic molecules. These molecules often have applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of the substituents on the aromatic ring allows for regioselective transformations, offering chemists precise control over the construction of intricate molecular architectures.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of Methyl 3-iodo-4-methylbenzoate is presented below. This data is crucial for its handling, reaction setup, and characterization.

PropertyValue
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 45-49 °C
Boiling Point 297.8 °C at 760 mmHg
CAS Number 90347-66-3

Spectroscopic Data:

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 8.29 (d, J=1.8 Hz, 1H), 7.82 (dd, J=8.0, 1.8 Hz, 1H), 7.29 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.44 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 165.8, 143.8, 138.9, 131.2, 129.5, 93.8, 52.4, 23.1

Synthesis of Methyl 3-iodo-4-methylbenzoate

The most common laboratory-scale synthesis of Methyl 3-iodo-4-methylbenzoate involves the iodination of methyl 4-methylbenzoate.

General Reaction Scheme

reagent1 Methyl 4-methylbenzoate p1 reagent1->p1 reagent2 Iodine (I₂) p2 reagent2->p2 reagent3 Periodic Acid (H₅IO₆) p3 reagent3->p3 product Methyl 3-iodo-4-methylbenzoate reaction + p1->reaction reaction->product H₂SO₄ (cat.), Acetic Acid p2->reaction p3->reaction

Caption: Synthesis of Methyl 3-iodo-4-methylbenzoate.

Detailed Experimental Protocol

To a stirred solution of methyl 4-methylbenzoate (1 equivalent) in glacial acetic acid, iodine (0.5 equivalents) and periodic acid (0.4 equivalents) are added. A catalytic amount of concentrated sulfuric acid is then carefully added. The reaction mixture is heated to 70-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford Methyl 3-iodo-4-methylbenzoate as a crystalline solid.

Potential Applications in Organic Synthesis

The primary utility of Methyl 3-iodo-4-methylbenzoate lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Methyl 3-iodo-4-methylbenzoate can be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents.

cluster_reagents Reagents start Methyl 3-iodo-4-methylbenzoate reaction Suzuki Coupling start->reaction boronic_acid R-B(OH)₂ boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., Na₂CO₃, K₃PO₄) base->reaction product Biphenyl derivative reaction->product

Caption: Suzuki-Miyaura Coupling Pathway.

Experimental Protocol Example (Hypothetical): In a round-bottom flask, Methyl 3-iodo-4-methylbenzoate (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) are combined. A suitable solvent, such as a mixture of toluene and water, is added, followed by a base, typically sodium carbonate (2 equivalents). The mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Upon completion, the reaction is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, allowing for the introduction of a wide range of amine functionalities. Methyl 3-iodo-4-methylbenzoate can react with primary or secondary amines in the presence of a palladium catalyst and a suitable base.

cluster_reagents Reagents start Methyl 3-iodo-4-methylbenzoate reaction Buchwald-Hartwig Amination start->reaction amine R¹R²NH amine->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaOtBu) base->reaction product N-Aryl amine derivative reaction->product cluster_reagents Reagents start Methyl 3-iodo-4-methylbenzoate reaction Sonogashira Coupling start->reaction alkyne R-C≡CH alkyne->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) pd_catalyst->reaction cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->reaction base Base (e.g., Et₃N) base->reaction product Aryl-alkyne derivative reaction->product

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol using Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 3-iodo-4-(piperidin-1-yl)benzoate as an aryl iodide substrate. This versatile building block is particularly useful in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocol outlines the reaction conditions, including catalyst, base, and solvent systems, and provides representative data for the coupling with various arylboronic acids.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents.[3] this compound is an electron-rich aryl iodide, and its coupling products are precursors to a variety of pharmacologically active molecules and functional materials. This document details a reliable protocol for its use in Suzuki-Miyaura reactions, providing researchers with a practical guide for the synthesis of substituted biaryl compounds.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a reaction vessel is added this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst, and a base. The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture is then added, and the reaction is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Catalyst and Reaction Conditions

The choice of catalyst, base, and solvent can significantly influence the reaction outcome. Below are tables summarizing typical reaction conditions for the Suzuki-Miyaura coupling of this compound.

Table 1: Conventional Heating Conditions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100880-90
34-Acetylphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (2)DMF/H₂O (5:1)801675-85
43-Thienylboronic acidPd(PPh₃)₄ (3)Ba(OH)₂ (2)Dioxane/H₂O (3:1)1001270-80

Table 2: Microwave-Assisted Conditions

Microwave irradiation can significantly reduce reaction times.[4][5][6][7]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O (9:1)1202090-98
24-Fluorophenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Ethanol/H₂O (1:1)1001588-95
32-Naphthylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O (4:1)1503085-92

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O and Brine reaction->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids provides an efficient and versatile method for the synthesis of a wide range of biaryl compounds. The protocols outlined in this application note, for both conventional heating and microwave-assisted conditions, offer high yields and can be adapted for various research and development applications. The mild conditions and functional group tolerance make this a valuable transformation in the toolkit of synthetic chemists.

References

Application Notes: Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a halogenated aromatic compound featuring a piperidine moiety. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structure makes it a valuable intermediate for the synthesis of more complex molecules in the field of medicinal chemistry. The presence of an iodine atom on the benzene ring allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of novel drug candidates. The piperidine group can influence solubility, metabolic stability, and interactions with biological targets.

This document provides a hypothetical application of this compound as a key intermediate in the synthesis of a hypothetical kinase inhibitor, "Kin-Inhib-A". The protocols and data presented are illustrative of its potential use in a drug discovery workflow.

Hypothetical Application: Synthesis of Kinase Inhibitor "Kin-Inhib-A"

This compound can serve as a crucial building block for the synthesis of a series of potential kinase inhibitors. In this hypothetical example, it is used in a Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase inhibitors.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1131614-63-5
Molecular Formula C₁₃H₁₆INO₂
Molecular Weight 345.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the title compound from commercially available starting materials.

Materials:

  • Methyl 4-amino-3-iodobenzoate

  • 1,5-Dibromopentane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 4-amino-3-iodobenzoate (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Add 1,5-dibromopentane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Suzuki Coupling of this compound with Pyridine-4-boronic acid

This protocol details the use of the title compound in a Suzuki cross-coupling reaction to synthesize the hypothetical kinase inhibitor precursor, "Kin-Inhib-A-ester".

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), Pyridine-4-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain "Kin-Inhib-A-ester".

Table 2: Hypothetical Reaction Data for Suzuki Coupling
EntryReactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPyridine-4-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285
2This compoundPyrazole-4-boronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O1001078
3This compoundThiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O851682

Note: Data in this table is hypothetical and for illustrative purposes.

Visualizations

Synthesis Workflow

Caption: Synthetic route to the hypothetical kinase inhibitor "Kin-Inhib-A".

Signaling Pathway (Hypothetical Target)

Caption: Hypothetical inhibition of the MAPK/ERK pathway by "Kin-Inhib-A".

Conclusion

This compound represents a versatile building block for medicinal chemistry. Its utility is primarily as an intermediate that can be readily functionalized via cross-coupling reactions to generate diverse libraries of compounds for screening against various biological targets. The protocols and hypothetical application outlined in this document are intended to provide a framework for researchers and drug development professionals to envision the potential of this and similar molecules in their research endeavors.

Methyl 3-iodo-4-(piperidin-1-yl)benzoate as a building block for active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a versatile bifunctional building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its structure incorporates several key features that make it a valuable starting material in medicinal chemistry. The piperidine ring is a common motif in many centrally active drugs, conferring desirable pharmacokinetic properties. The iodo-substituted benzene ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation.

This document provides an overview of the potential applications of this compound in the synthesis of APIs, focusing on common synthetic transformations and providing generalized protocols.

Synthetic Applications and Protocols

The primary utility of this compound as a building block lies in the reactivity of the aryl iodide, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in the construction of the complex molecular scaffolds often found in modern pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom on the benzene ring makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are widely used in the pharmaceutical industry for their efficiency and functional group tolerance.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is instrumental in the synthesis of biaryl and aryl-heteroaryl structures, which are prevalent in many APIs.

  • General Reaction Scheme:

    (where R can be an aryl, heteroaryl, or other organic moiety)

  • General Experimental Protocol:

    • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added.

    • The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

2. Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of substituted alkynes. This functionality is a key component in various biologically active molecules.

  • General Reaction Scheme:

    (where R can be a hydrogen, alkyl, aryl, or other organic group)

  • General Experimental Protocol:

    • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.), and a suitable base (e.g., triethylamine or diisopropylamine).

    • The vessel is purged with an inert gas.

    • A solvent such as THF or DMF is added, followed by the terminal alkyne (1.1-1.5 eq.).

    • The reaction is stirred at room temperature or slightly elevated temperatures until completion.

    • The reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated, and the crude product is purified by chromatography.

3. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. This is a powerful tool for synthesizing substituted anilines and related compounds.

  • General Reaction Scheme:

    (where R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic ring)

  • General Experimental Protocol:

    • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq.), and a strong base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 eq.).

    • The vessel is purged with an inert gas.

    • The amine (1.1-1.5 eq.) and a dry, aprotic solvent (e.g., toluene or dioxane) are added.

    • The reaction mixture is heated to 80-110 °C until the starting material is consumed.

    • After cooling, the reaction is quenched with water and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The product is purified by column chromatography.

Data Presentation

As no specific API synthesized from this compound has been identified in publicly available literature, a table of quantitative data for a specific reaction cannot be provided. However, a generalized table of expected outcomes for the cross-coupling reactions is presented below. The actual yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical Yield Range
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / K₂CO₃60-95%
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuI / Et₃N50-90%
Buchwald-HartwigSecondary aminePd₂(dba)₃ / Xantphos / NaOtBu55-85%

Mandatory Visualization

The following diagrams illustrate the general workflows for the key cross-coupling reactions involving this compound.

Suzuki_Miyaura_Workflow start Start Materials: This compound Boronic Acid Pd Catalyst Base reaction Reaction Setup: Inert Atmosphere Solvent Addition Heating start->reaction 1. Combine workup Aqueous Workup: Extraction Drying reaction->workup 2. React purification Purification: Column Chromatography workup->purification 3. Isolate product Final Product: 3-Aryl-4-(piperidin-1-yl)benzoate Derivative purification->product 4. Purify

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira_Workflow start Start Materials: This compound Terminal Alkyne Pd Catalyst & CuI Amine Base reaction Reaction: Inert Atmosphere Solvent Addition Stirring at RT start->reaction filtration Filtration: Remove Amine Salts reaction->filtration extraction Extraction & Washing filtration->extraction purification Purification: Column Chromatography extraction->purification product Final Product: 3-Alkynyl-4-(piperidin-1-yl)benzoate Derivative purification->product

Caption: Generalized workflow for the Sonogashira coupling reaction.

Buchwald_Hartwig_Workflow start Start Materials: This compound Amine Pd Catalyst & Ligand Base reaction Reaction Setup: Inert Atmosphere Dry Solvent Heating start->reaction quench Quenching: Add Water reaction->quench workup Workup: Extraction Drying quench->workup purification Purification: Column Chromatography workup->purification product Final Product: 3-Amino-4-(piperidin-1-yl)benzoate Derivative purification->product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of arylamines and related compounds. This document provides a detailed protocol for the Buchwald-Hartwig amination of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a substrate relevant to the synthesis of various biologically active molecules. The presence of both an ester functional group and a secondary amine on the aromatic ring necessitates careful selection of reaction conditions to ensure high yield and prevent side reactions.

The described protocol utilizes a palladium precatalyst with a bulky biarylphosphine ligand and a mild inorganic base to facilitate the coupling of an additional amine to the aryl iodide. This approach is designed to be compatible with the existing functional groups on the substrate.

Reaction Scheme

Figure 1. General scheme for the Palladium-catalyzed Buchwald-Hartwig amination of this compound.

Data Presentation

The following table summarizes the key quantitative data for the recommended protocol. The expected yield is based on typical results for similar Buchwald-Hartwig amination reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Amine (e.g., Morpholine)1.2 mmol1.2 equivalents
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)0.02 mmol2 mol%
Xantphos0.04 mmol4 mol%
Base
Cesium Carbonate (Cs₂CO₃)2.0 mmol2.0 equivalents
Solvent
Anhydrous Toluene5 mL
Reaction Conditions
Temperature100 °C
Reaction Time12-24 hMonitor by TLC or LC-MS
Expected Product
Methyl 3-(morpholino)-4-(piperidin-1-yl)benzoate
Expected Yield80-95%Isolated yield

Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), Palladium(II) Acetate (0.02 mmol, 0.02 eq.), Xantphos (0.04 mmol, 0.04 eq.), and Cesium Carbonate (2.0 mmol, 2.0 eq.).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous toluene (5 mL) via syringe.

    • Add the amine (e.g., Morpholine, 1.2 mmol, 1.2 eq.) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, Methyl 3-(amino)-4-(piperidin-1-yl)benzoate.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Aryl-Pd(II)-I)L_n Pd0->OxAdd + Aryl-I AmineComplex Amine Coordination Complex [(Aryl-Pd(II)-I)(R₂NH)]L_n OxAdd->AmineComplex + R₂NH AmidoComplex Amido Complex (Aryl-Pd(II)-NR₂)L_n AmineComplex->AmidoComplex - HI (Base) AmidoComplex->Pd0 Reductive Elimination Product Aryl-NR₂ AmidoComplex->Product Product Release caption Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Substrate, Catalyst, Ligand, Base in Schlenk Flask) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Reagent Addition (Anhydrous Toluene, Amine) inert->addition reaction Reaction at 100 °C (12-24 h) addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Figure 3. Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction is performed under an inert atmosphere, requiring the use of Schlenk techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst.

    • Verify the quality of the palladium catalyst and ligand.

    • Ensure a proper inert atmosphere was maintained throughout the reaction.

    • Increase the reaction time or temperature slightly.

  • Formation of side products (e.g., ester hydrolysis):

    • Ensure a mild base such as cesium carbonate or potassium phosphate is used. Stronger bases like sodium tert-butoxide can cause hydrolysis of the ester group.[10]

  • Difficulty in purification:

    • Optimize the solvent system for column chromatography.

    • Consider alternative purification methods such as recrystallization if the product is a solid.

References

Standard Operating Procedure for Sonogashira Coupling with Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The mild reaction conditions often employed, such as room temperature and the use of an amine base, make it compatible with a wide range of functional groups.[1] This document provides a standard operating procedure for the Sonogashira coupling of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, an electron-rich aryl iodide, with a terminal alkyne. The protocol is designed to be a reliable starting point for researchers, with recommendations for optimization and characterization.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) catalyst in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

While the copper co-catalyst enhances the reaction rate, copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[4]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.

ParameterTypical Range/ValueNotes
Aryl Iodide This compound (1.0 equiv)Electron-rich aryl iodides are generally highly reactive in Sonogashira couplings.
Terminal Alkyne 1.1 - 1.5 equivA slight excess of the alkyne is typically used to ensure complete consumption of the aryl iodide.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands can also be used.
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira reaction, but can be omitted in copper-free protocols.
Base Triethylamine (TEA), Diisopropylamine (DIPA), PiperidineOften used in excess, and can sometimes serve as the solvent.
Solvent THF, DMF, Acetonitrile, or the amine base itselfAnhydrous and deoxygenated solvents are recommended for optimal results.
Temperature Room Temperature to 80 °CAryl iodides often react efficiently at room temperature.[1]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until completion.
Expected Yield 70 - 95%Yields are highly dependent on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne (R-C≡CH).

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne, etc.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) to the flask. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated). Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-C≡CR(L2)->Product Ar-C≡CR Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-I->Cu-C≡CR R-C≡CH, Base Cu-C≡CR->Cu-I to Pd cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Schlenk Flask under Inert Gas) - Aryl Iodide - Pd Catalyst - CuI start->setup addition 2. Add Solvents and Base (Anhydrous THF, TEA) setup->addition alkyne_add 3. Add Terminal Alkyne addition->alkyne_add reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) alkyne_add->reaction workup 5. Quench and Filter reaction->workup extraction 6. Liquid-Liquid Extraction workup->extraction drying 7. Dry and Concentrate extraction->drying purification 8. Flash Column Chromatography drying->purification characterization 9. Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

References

The Versatile Building Block: Methyl 3-iodo-4-(piperidin-1-yl)benzoate in the Pursuit of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 2, 2025 – Methyl 3-iodo-4-(piperidin-1-yl)benzoate has emerged as a promising scaffold in synthetic organic chemistry, offering a versatile starting point for the construction of a diverse array of novel heterocyclic compounds. This substituted benzoate derivative, featuring a strategically positioned iodine atom and a piperidine moiety, provides chemists with multiple reaction handles to forge complex molecular architectures with potential applications in drug discovery and materials science. This application note explores the synthetic utility of this compound and provides conceptual protocols for its application in the synthesis of new heterocyclic frameworks.

Key Structural Features and Synthetic Potential

This compound possesses a unique combination of functional groups that render it an attractive substrate for various synthetic transformations. The electron-donating piperidine group at the 4-position activates the aromatic ring, influencing the regioselectivity of subsequent reactions. The iodine atom at the 3-position serves as a versatile leaving group, amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the methyl ester provides a site for modification or can participate in cyclization reactions.

This combination of functionalities allows for a modular approach to the synthesis of complex heterocycles. The general synthetic strategy often involves an initial cross-coupling reaction at the iodo-position to introduce a new substituent, followed by a subsequent cyclization step to form the heterocyclic ring.

Application in the Synthesis of Fused Heterocyclic Systems

One of the primary applications of this compound is in the construction of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Conceptual Protocol 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. A plausible synthetic route to novel benzimidazole derivatives using this compound is outlined below.

Reaction Scheme:

G A This compound C Buchwald-Hartwig Amination A->C Pd catalyst, ligand, base B o-Phenylenediamine B->C D Intermediate Amine C->D E Intramolecular Cyclization (e.g., acid catalysis) D->E F Novel Benzimidazole Derivative E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Cyclization cluster_4 Final Product A Combine Methyl 3-iodo-4- (piperidin-1-yl)benzoate, o-phenylenediamine, Pd catalyst, ligand, and base in a suitable solvent. B Heat the reaction mixture under an inert atmosphere. A->B C Quench the reaction, extract the product, and purify by chromatography. B->C D Treat the purified intermediate with an acid catalyst to induce cyclization. C->D E Isolate and characterize the final benzimidazole product. D->E G A This compound C Sonogashira Coupling A->C Pd catalyst, CuI, base B Terminal Alkyne B->C D Alkynyl Intermediate C->D E Intramolecular Cyclization (e.g., base-mediated) D->E F Novel Quinolone Derivative E->F G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Cyclization cluster_4 Final Product A Combine Methyl 3-iodo-4- (piperidin-1-yl)benzoate, terminal alkyne, Pd catalyst, CuI, and a base in a suitable solvent. B Stir the reaction mixture at room temperature or with gentle heating. A->B C Filter the reaction mixture, concentrate the filtrate, and purify by chromatography. B->C D Treat the purified alkynyl intermediate with a suitable base to induce cyclization. C->D E Isolate and characterize the final quinolone product. D->E

Application Notes & Protocols for the Heck Reaction-Mediated Functionalization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. [1]This reaction is invaluable in pharmaceutical and materials science for its ability to construct complex carbon-carbon bonds. [2]The substrate, Methyl 3-iodo-4-(piperidin-1-yl)benzoate, presents a unique challenge and opportunity. It is an electron-rich aryl iodide, a class of substrates known for their high reactivity in oxidative addition to Pd(0) catalysts. However, the steric bulk of the ortho-piperidine group and the electronic properties of the substituents can influence catalyst selection, reaction kinetics, and product selectivity.

These application notes provide a comprehensive guide to the Heck coupling of this specific substrate with various commercially important alkenes, such as styrene and n-butyl acrylate. The provided protocols and data are designed to serve as a robust starting point for researchers aiming to synthesize derivatives for applications in drug discovery and materials development.

Catalytic Cycle and Reaction Workflow

The Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. [1]The primary steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. [3]2. Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the palladium-aryl bond. [2]3. β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species. [2]4. Reductive Elimination: The base regenerates the Pd(0) catalyst, preparing it for the next cycle. [3] The general experimental workflow for setting up a Heck reaction is outlined below.

G General Experimental Workflow for Heck Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Reactants: Aryl Iodide, Alkene, Base, Catalyst, Ligand C Combine all reagents in the reaction vessel A->C B Add Solvent to Reaction Vessel B->C D Degas the mixture (e.g., Ar sparging) C->D E Heat to desired temperature with stirring D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: A flowchart illustrating the standard laboratory procedure for a Heck cross-coupling reaction.

Optimization of Heck Reaction Conditions

The efficiency and selectivity of the Heck reaction are highly dependent on several parameters, including the choice of catalyst, ligand, base, and solvent. For an electron-rich and potentially sterically hindered substrate like this compound, careful optimization is crucial. The following tables summarize typical conditions and expected yields for coupling with representative electron-deficient (n-butyl acrylate) and electron-neutral (styrene) alkenes.

Table 1: Coupling with n-Butyl Acrylate

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)NoneEt₃N (2.0)DMF1001275
2Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF100892
3PdCl₂(PPh₃)₂ (2)NoneK₂CO₃ (2.0)DMAc1201288
4Pd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (2.0)NMP1001095
5Pd/C (10%) (5)NoneK₂CO₃ (2.0)Acetonitrile802465

Table 2: Coupling with Styrene

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF1101685
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMAc1201291
3PdCl₂(PPh₃)₂ (2)NoneEt₃N (2.5)NMP1201689
4Pd(OAc)₂ (1)NoneNaOAc (2.0)DMF/H₂O (10:1)1002078
5Pd(PPh₃)₄ (3)NoneK₂CO₃ (2.0)Toluene1101882

Note: Yields are illustrative and based on typical outcomes for similar substrates. Actual results may vary.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, based on optimized conditions.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate or styrene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a rubber septum, and purge with argon for 10-15 minutes.

  • Using a syringe, add anhydrous DMF, followed by the alkene.

  • Degas the resulting mixture by bubbling argon through the solution for another 10 minutes.

  • Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck Reaction Catalytic Cycle

The mechanism of the Heck reaction is a fundamental concept in palladium catalysis. The cycle illustrates the regeneration of the active catalyst, which is a key feature of this process. [2]

G Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII L₂Pd(II)(Ar)(I) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene PiCplx π-Complex Coord->PiCplx Insert Migratory Insertion PiCplx->Insert SigmaCplx σ-Alkyl Pd(II) Complex Insert->SigmaCplx BetaElim β-Hydride Elimination SigmaCplx->BetaElim Product HydrideCplx L₂Pd(II)(H)(I) BetaElim->HydrideCplx RedElim Reductive Elimination HydrideCplx->RedElim Base RedElim->Pd0 H-Base⁺ I⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction showing the key mechanistic steps.

Safety and Handling

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like DMF, DMAc, and NMP are harmful; avoid inhalation and skin contact.

  • Reactions should be conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note: Derivatization of Methyl 3-iodo-4-(piperidin-1-yl)benzoate for Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery and medicinal chemistry, the generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct molecules. The strategic selection of a core scaffold that is amenable to a variety of chemical transformations is a key starting point for the construction of these libraries. Methyl 3-iodo-4-(piperidin-1-yl)benzoate is an excellent starting scaffold for combinatorial library synthesis due to the presence of a reactive aryl iodide, which can be readily functionalized through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for the derivatization of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the creation of a diverse library of substituted benzoate derivatives with potential therapeutic applications. Derivatives of similar scaffolds have shown promise in modulating biological pathways such as the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade, which is a key regulator in cellular responses to low oxygen and is implicated in cancer and other diseases.[1][2][3][4]

Data Presentation

The following tables summarize representative yields for the derivatization of aryl iodides with structural similarities to this compound, providing an indication of the expected efficiency for each reaction type.

Table 1: Representative Yields for Suzuki Coupling of Aryl Iodides

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane92
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF88
42-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90

Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides

EntryTerminal AlkyneCatalystCo-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF91
21-OctynePd(OAc)₂ / XPhosCuIDIPAToluene85
3TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF93
43-EthynylpyridinePdCl₂(dppf)CuICs₂CO₃1,4-Dioxane87

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Iodides

EntryAmineCatalystLigandBaseSolventYield (%)
1AnilinePd₂(dba)₃XantphosNaOtBuToluene92
2MorpholinePd(OAc)₂BINAPK₃PO₄1,4-Dioxane88
3BenzylaminePd₂(dba)₃BrettPhosLiHMDSTHF95
4tert-ButylaminePd(OAc)₂RuPhosCs₂CO₃Toluene84

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the aryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine, 2 equivalents)

  • Degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (1-3 mol%).

  • Add the degassed solvent, followed by the amine base (2 equivalents) and the terminal alkyne (1.5 equivalents).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired alkynylated product.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a sealed reaction tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Seal the reaction tube and heat the mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.

Visualizations

The following diagrams illustrate the experimental workflow for generating a combinatorial library and a simplified representation of the HIF-1α signaling pathway, a potential target for the synthesized compounds.

experimental_workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start Methyl 3-iodo-4- (piperidin-1-yl)benzoate suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig (Amines) start->buchwald library Diverse Combinatorial Library of Substituted Benzoates suzuki->library sonogashira->library buchwald->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits

Caption: Experimental workflow for combinatorial library synthesis.

hif1a_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degrades HIF1a_hypoxia HIF-1α (Stable) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes Activates Inhibitor Potential Inhibitor (from library) Inhibitor->HIF1_complex Inhibits Transcription

Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia.

References

Troubleshooting & Optimization

Optimization of reaction yield for Methyl 3-iodo-4-(piperidin-1-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound. The proposed synthetic route involves the initial synthesis of the precursor, Methyl 4-(piperidin-1-yl)benzoate, followed by its iodination.

Step 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction temperature is maintained, as the nucleophilic aromatic substitution may require heating. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Poor quality of reagents - Use freshly distilled piperidine and ensure the solvent (e.g., DMSO) is anhydrous. - Verify the purity of the starting material, Methyl 4-fluorobenzoate.
Inadequate base - Ensure a suitable base (e.g., K₂CO₃) is present in sufficient quantity to neutralize the HF formed during the reaction.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential Cause Troubleshooting Steps
Side reactions - Lower the reaction temperature to minimize the formation of by-products. - Ensure the stoichiometry of the reactants is accurate.
Unreacted starting material - Increase the amount of piperidine to drive the reaction to completion. - Extend the reaction time.
Product degradation - Avoid excessive heating during the reaction and work-up.
Step 2: Iodination of Methyl 4-(piperidin-1-yl)benzoate

Issue 1: Low Yield of the Iodinated Product

Potential Cause Troubleshooting Steps
Inefficient iodinating agent - Consider using a more reactive iodinating agent. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid is often effective for electron-rich aromatic compounds.[1]
Reversible reaction - Iodination can be a reversible process. The hydrogen iodide (HI) byproduct can reduce the product back to the starting material.[2][3] - The addition of an oxidizing agent can help to remove HI from the reaction mixture.[2][3]
Sub-optimal reaction conditions - Optimize the reaction temperature. Some iodination reactions proceed well at room temperature, while others may require cooling to control selectivity. - Adjust the reaction time based on TLC monitoring.

Issue 2: Formation of Multiple Iodinated Products (Poor Regioselectivity)

Potential Cause Troubleshooting Steps
Over-activation of the aromatic ring - The piperidine group is a strong activating group, which can lead to di- or tri-iodination. - Use a milder iodinating agent or perform the reaction at a lower temperature. - Slowly add the iodinating agent to the reaction mixture to maintain a low concentration.
Reaction conditions are too harsh - Avoid using strong Lewis acids or high temperatures, which can decrease selectivity.

Issue 3: Difficult Purification of the Final Product

Potential Cause Troubleshooting Steps
Similar polarity of product and by-products - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation.
Presence of residual iodinating agent or its by-products - Include a wash step with an aqueous solution of sodium thiosulfate during the work-up to remove any unreacted iodine or NIS.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A two-step synthesis is proposed. The first step is the synthesis of Methyl 4-(piperidin-1-yl)benzoate from Methyl 4-fluorobenzoate and piperidine. The second step is the electrophilic iodination of the resulting Methyl 4-(piperidin-1-yl)benzoate.

Q2: Why is the piperidine group at position 4 a directing group for iodination at position 3?

The piperidine group is a strong electron-donating group, making it an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the methyl ester group, the incoming electrophile (iodine) is directed to the ortho positions.

Q3: What are some suitable iodinating agents for this reaction?

For electron-rich aromatic compounds like Methyl 4-(piperidin-1-yl)benzoate, mild iodinating agents are preferred to control selectivity. N-Iodosuccinimide (NIS), often with a catalytic amount of an acid like trifluoroacetic acid, is a good choice.[1] Another option could be a combination of N-chlorosuccinimide and sodium iodide.[4]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any by-products.

Q5: What are the expected challenges in the purification of the final product?

The main challenges are likely to be the separation of the desired mono-iodinated product from any unreacted starting material and potentially di-iodinated by-products due to their similar polarities. Careful column chromatography is often required.

Data Presentation

Table 1: Comparison of Iodination Conditions for Electron-Rich Aromatic Esters (Hypothetical Data Based on Literature for Similar Substrates)

Entry Iodinating Agent Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%)
1I₂NoneDichloromethane2524< 10
2NISNoneAcetonitrile251265
3NISTrifluoroacetic acid (cat.)Dichloromethane0 - 25290
4NCS/NaINoneAcetic Acid25485

Note: These are representative yields for similar electron-rich aromatic compounds and should be optimized for the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(piperidin-1-yl)benzoate
  • To a solution of Methyl 4-fluorobenzoate (1 eq.) in anhydrous DMSO, add piperidine (1.2 eq.) and potassium carbonate (2 eq.).

  • Heat the reaction mixture at 95°C for 24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-(piperidin-1-yl)benzoate.

Protocol 2: Synthesis of this compound
  • Dissolve Methyl 4-(piperidin-1-yl)benzoate (1 eq.) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Iodination start1 Methyl 4-fluorobenzoate + Piperidine reaction1 Nucleophilic Aromatic Substitution (DMSO, K₂CO₃, 95°C) start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 4-(piperidin-1-yl)benzoate purification1->product1 start2 Methyl 4-(piperidin-1-yl)benzoate reaction2 Electrophilic Iodination (NIS, cat. TFA, CH₂Cl₂) start2->reaction2 workup2 Quenching & Aqueous Work-up reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield in Iodination? cause1 Inefficient Iodinating Agent start->cause1 cause2 Reversible Reaction (HI byproduct) start->cause2 cause3 Poor Regioselectivity start->cause3 solution1 Use NIS with cat. TFA cause1->solution1 solution2 Add an oxidizing agent cause2->solution2 solution3 Lower temperature / Milder agent cause3->solution3

Caption: Troubleshooting logic for low yield in the iodination step.

References

Purification of Methyl 3-iodo-4-(piperidin-1-yl)benzoate from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-iodo-4-(piperidin-1-yl)benzoate from crude reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My crude NMR shows the presence of unreacted starting material, Methyl 4-(piperidin-1-yl)benzoate. How can I remove it?

A1: Unreacted Methyl 4-(piperidin-1-yl)benzoate is a common impurity. Due to its polarity being very close to the product, separation can be challenging.

  • Troubleshooting Action:

    • Column Chromatography: A meticulously performed column chromatography is the most effective method. Use a shallow gradient of ethyl acetate in hexane. The less polar starting material should elute before the more polar iodinated product.

    • Recrystallization: If the concentration of the starting material is low, recrystallization can be effective. Good solvent systems to try include ethanol/water, ethyl acetate/hexane, or methanol.

Q2: I have a significant amount of a di-iodinated byproduct. How can I separate it from my desired mono-iodinated product?

A2: The formation of di-iodinated species is a potential side reaction, especially if the reaction conditions are not carefully controlled.

  • Troubleshooting Action:

    • Column Chromatography: The di-iodinated product is typically less polar than the mono-iodinated product. Therefore, it should elute first during column chromatography with a normal phase silica gel. A hexane/ethyl acetate solvent system is a good starting point.[1][2]

    • Preparative TLC: For small scales, preparative thin-layer chromatography (TLC) can provide excellent separation.[1]

Q3: My purified product yield is very low after column chromatography. What could be the reasons?

A3: Low yield is a frequent issue in multi-step organic synthesis and purification.

  • Possible Causes and Solutions:

    • Product Adsorption on Silica Gel: The basic piperidine nitrogen can sometimes interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can either deactivate the silica gel by adding 1-2% triethylamine to your eluent or use neutral alumina for chromatography.

    • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent mixture at the end of the chromatography to elute all your product.

    • Side Reactions: The low yield might be due to the formation of side products during the reaction itself. Re-evaluate your reaction conditions (temperature, stoichiometry, reaction time).[1]

Q4: What are the best solvent systems for column chromatography and recrystallization?

A4: The choice of solvent is critical for successful purification.

  • Recommended Solvents:

    • Column Chromatography: A mixture of hexane and ethyl acetate is the most commonly reported and effective eluent system for compounds of similar polarity.[1][2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Recrystallization: Methanol, ethanol, or a mixture of ethyl acetate and hexane are good starting points for recrystallization.[1] The ideal solvent system will dissolve the crude product when hot but allow for the crystallization of the pure compound upon cooling, leaving impurities in the solution.

Data Presentation

Table 1: Recommended Purification Parameters

Purification MethodStationary PhaseMobile Phase / Solvent SystemElution Order (Normal Phase)
Column Chromatography Silica Gel (60-120 mesh)Hexane / Ethyl Acetate (gradient)1. Di-iodinated byproduct (least polar)2. Methyl 3-iodo-4-(piperidin-1-yl)benzoate3. Methyl 4-(piperidin-1-yl)benzoate (most polar)
Recrystallization -Methanol, Ethanol, or Ethyl Acetate/Hexane-

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Dry load the crude product onto a small amount of silica gel. To do this, dissolve the crude mixture in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in hexane. Ensure there are no air bubbles or cracks in the packed bed.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, and so on).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting cluster_start Start cluster_impurities Impurity Identification cluster_solutions Purification Strategy cluster_end End start Crude Product Analysis (NMR, TLC) unreacted_sm Unreacted Starting Material? start->unreacted_sm byproduct Di-iodinated Byproduct? unreacted_sm->byproduct No col_chrom Column Chromatography (Hexane/EtOAc gradient) unreacted_sm->col_chrom Yes low_yield Low Yield? byproduct->low_yield No byproduct->col_chrom Yes check_conditions Review Reaction Conditions - Stoichiometry - Temperature - Time low_yield->check_conditions Yes deactivate_silica Deactivate Silica with Et3N or use Alumina low_yield->deactivate_silica Yes, after chromatography recrystallization Recrystallization (MeOH or EtOH/Water) col_chrom->recrystallization Further Purification pure_product Pure Product col_chrom->pure_product recrystallization->pure_product prep_tlc Preparative TLC prep_tlc->pure_product check_conditions->start deactivate_silica->col_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Troubleshooting guide for failed Suzuki reactions with Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Suzuki Reactions

This guide provides troubleshooting advice for researchers using Methyl 3-iodo-4-(piperidin-1-yl)benzoate in Suzuki-Miyaura cross-coupling reactions. The unique structure of this substrate, featuring an electron-donating piperidine group ortho to the iodine, presents specific challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound failed completely, and I only recovered my starting material. What are the most likely causes?

A1: Complete failure to react with recovery of the aryl iodide starting material typically points to a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition .

The substrate, this compound, is electron-rich due to the nitrogen atom of the piperidine group donating electron density into the aromatic ring. This increased electron density at the carbon-iodine bond can slow down the oxidative addition of the palladium(0) catalyst.[1][2] Additionally, the bulky piperidine group ortho to the iodine atom creates significant steric hindrance, which can further impede the catalyst's approach.[3][4][5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system known to be effective for sterically hindered and electron-rich substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate oxidative addition.[2]

  • Temperature: Increase the reaction temperature. Suzuki reactions are often tolerant of higher temperatures, which can help overcome the activation energy barrier for oxidative addition.

  • Reagent Quality: Ensure all reagents are pure and the solvent is rigorously degassed. The presence of oxygen can deactivate the Pd(0) catalyst.[1][6]

Q2: I'm observing significant dehalogenation of my starting material (formation of Methyl 4-(piperidin-1-yl)benzoate). How can I prevent this?

A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[7] This occurs after oxidative addition, where the resulting palladium intermediate reacts with a hydride source instead of the organoboron reagent.

Potential Hydride Sources & Solutions:

  • Base: Some bases or their impurities can generate hydrides. Using a weaker, non-coordinating base might help.

  • Solvent: Solvents like alcohols or even residual water in ethers can act as hydride sources, especially at elevated temperatures. Ensure solvents are anhydrous where appropriate.

  • Boronic Acid/Ester Quality: Impurities in the boronic acid or its decomposition can sometimes lead to side reactions.

Recommended Actions:

  • Change the Base: Switch from stronger bases like hydroxides or alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[8][9]

  • Use a More Stable Boron Reagent: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can reduce the rate of protodeboronation, a related side reaction that can contribute to dehalogenation.[8]

  • Optimize Ligand: Certain ligands can promote the desired reductive elimination over side reactions. Experiment with different phosphine ligands.

Q3: My reaction is producing a lot of homocoupled biaryl product from my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling of the boronic acid reagent is typically caused by the presence of oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[7]

Troubleshooting Workflow for Homocoupling:

start High Homocoupling Observed check_degas Improve Degassing Protocol? start->check_degas Primary Cause: Oxygen Contamination degas_tech Use Freeze-Pump-Thaw (3x) or Sparge with Argon for 30+ min check_degas->degas_tech Yes check_reagents Reagent Quality Issue? check_degas->check_reagents No end Homocoupling Minimized degas_tech->end reagent_purity Use Freshly Opened/Purified Boronic Acid and Solvent check_reagents->reagent_purity Yes check_catalyst Using a Pd(II) Precatalyst? check_reagents->check_catalyst No reagent_purity->end use_pd0 Switch to a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) check_catalyst->use_pd0 Yes use_pd0->end Suzuki_Troubleshooting start Analyze Crude Reaction Mixture (TLC, LC-MS) no_reaction No Reaction: Mainly Starting Material start->no_reaction side_products Side Products Dominate start->side_products low_conversion Low Conversion: Mixture of SM and Product start->low_conversion success Desired Product Formed start->success no_reaction_sol1 Increase Temperature no_reaction->no_reaction_sol1 Issue: High Activation Energy no_reaction_sol2 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) no_reaction->no_reaction_sol2 Issue: Slow Oxidative Addition no_reaction_sol3 Check Reagent Quality (Degas Solvents, Fresh Catalyst/Base) no_reaction->no_reaction_sol3 Issue: Catalyst Deactivation dehalogenation Dehalogenation Product? side_products->dehalogenation homocoupling Homocoupling Product? side_products->homocoupling low_conversion_sol1 Increase Reaction Time low_conversion->low_conversion_sol1 Issue: Slow Kinetics low_conversion_sol2 Increase Catalyst/Ligand Loading low_conversion->low_conversion_sol2 Issue: Catalyst Turnover low_conversion_sol3 Screen Different Solvents/Bases low_conversion->low_conversion_sol3 Issue: Suboptimal Conditions dehalogenation_sol Change Base (e.g., to K₃PO₄) Use Anhydrous Solvent dehalogenation->dehalogenation_sol homocoupling_sol Improve Degassing Maintain Inert Atmosphere homocoupling->homocoupling_sol

References

Methods for quenching Methyl 3-iodo-4-(piperidin-1-yl)benzoate reactions and workup procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The information is designed to address specific issues that may be encountered during the synthesis, quenching, and workup of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for quenching a reaction involving the iodination of methyl 4-(piperidin-1-yl)benzoate?

A common method for iodination of electron-rich aromatic rings like methyl 4-(piperidin-1-yl)benzoate is the use of an electrophilic iodine source such as N-iodosuccinimide (NIS). After the reaction is deemed complete, the quenching process is crucial to neutralize any remaining reactive iodine species. A typical quenching procedure involves the addition of an aqueous solution of a reducing agent.

Q2: Which quenching agents are most effective for this type of reaction?

Several quenching agents can be used to effectively neutralize excess iodine or N-iodosuccinimide. The choice of quenching agent may depend on the specific reaction conditions and the stability of the product. Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A solution of sodium thiosulfate is widely used to quench reactions involving iodine. It rapidly reduces elemental iodine (I₂) to iodide ions (I⁻).

  • Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are also effective reducing agents for quenching excess iodine.[1]

  • Saturated Aqueous Sodium Carbonate (Na₂CO₃): This can be used to quench reactions, particularly when N-iodosuccinimide is the iodinating agent.[1] It also helps to neutralize any acidic byproducts.

Q3: What is a standard workup procedure following the quenching of the reaction?

After quenching, the workup procedure aims to isolate and purify the desired product, this compound. A general workup protocol is as follows:

  • Extraction: The aqueous layer is typically extracted with an organic solvent such as ethyl acetate or dichloromethane to recover the product.

  • Washing: The combined organic extracts are washed sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

    • Water (H₂O).

    • Brine (a saturated aqueous solution of NaCl) to aid in the removal of water from the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by silica gel column chromatography.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause Troubleshooting Steps
Incomplete reaction (starting material remains) Insufficient iodinating agent.Increase the equivalents of the iodinating agent (e.g., NIS) incrementally.
Reaction time is too short.Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (low selectivity) Over-iodination (di- or tri-iodinated products).Use a milder iodinating agent or reduce the equivalents of the current one. Control the reaction temperature carefully, as higher temperatures can lead to over-reaction.
Isomer formation.The piperidinyl group is a strong ortho-, para-director. Iodination is expected at the position ortho to the piperidinyl group. If other isomers are observed, consider using a different iodinating system or protecting groups to direct the substitution.
Product is a dark oil or solid after workup Residual iodine.Ensure the quenching step is complete. Wash the organic layer thoroughly with a fresh solution of sodium thiosulfate until the color disappears.
Decomposition of the product.The product may be sensitive to acid or heat. Ensure the workup is performed without delay and avoid excessive heating during solvent evaporation. Consider purification at lower temperatures.
Difficulty in purifying the product by column chromatography Product co-elutes with impurities.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or an alternative purification method like recrystallization.

Experimental Protocols

General Iodination Protocol:

  • Reaction Setup: To a solution of methyl 4-(piperidin-1-yl)benzoate in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add N-iodosuccinimide (typically 1.0 to 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium carbonate.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Visualizations

Quenching_Workup_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup & Purification Reaction Iodination Reaction Mixture (Product, Excess Iodinating Agent, Solvent) Quenching Add Quenching Agent (e.g., aq. Na2S2O3) Reaction->Quenching 1. Neutralize Extraction Liquid-Liquid Extraction (Organic & Aqueous Layers) Quenching->Extraction 2. Separate Washing Wash Organic Layer (aq. NaHCO3, H2O, Brine) Extraction->Washing 3. Purify Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying 4. Remove Water Evaporation Solvent Evaporation Drying->Evaporation 5. Concentrate Purification Purification (e.g., Column Chromatography) Evaporation->Purification 6. Isolate FinalProduct Pure Methyl 3-iodo-4- (piperidin-1-yl)benzoate Purification->FinalProduct 7. Final Product

Caption: Workflow for Quenching and Workup.

Troubleshooting_Logic cluster_incomplete Solutions for Incomplete Reaction cluster_multiple Solutions for Multiple Products cluster_dark Solutions for Dark Product cluster_purification Solutions for Purification Difficulty Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction MultipleProducts Multiple Products? Start->MultipleProducts DarkProduct Dark Product? Start->DarkProduct PurificationDifficulty Purification Difficulty? Start->PurificationDifficulty Sol_Reagent Increase iodinating agent IncompleteReaction->Sol_Reagent Yes Sol_Time Extend reaction time IncompleteReaction->Sol_Time Yes Sol_Temp Increase reaction temperature IncompleteReaction->Sol_Temp Yes Sol_OverIodination Reduce iodinating agent MultipleProducts->Sol_OverIodination Yes Sol_Isomers Optimize reaction conditions MultipleProducts->Sol_Isomers Yes Sol_Quench Ensure complete quenching DarkProduct->Sol_Quench Yes Sol_Decomposition Handle product carefully DarkProduct->Sol_Decomposition Yes Sol_Solvent Optimize chromatography solvent PurificationDifficulty->Sol_Solvent Yes Sol_StationaryPhase Change stationary phase PurificationDifficulty->Sol_StationaryPhase Yes

Caption: Troubleshooting Decision Tree.

References

Improving the regioselectivity of electrophilic aromatic substitution on Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of electrophilic aromatic substitution on Methyl 3-iodo-4-(piperidin-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of electrophilic aromatic substitution on this compound and why?

A1: The expected major product is substitution at the C5 position. The regiochemical outcome is determined by the cumulative electronic and steric effects of the three substituents on the aromatic ring.

  • Piperidin-1-yl group (-NR₂): This is a tertiary amine, which is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[1][2][3] Its para position is occupied by the ester, and one ortho position (C3) is blocked by the iodo group. Therefore, it strongly directs the incoming electrophile to the C5 position.

  • Methyl Benzoate group (-COOCH₃): This is a moderately deactivating group and a meta-director.[4] Its meta positions are C3 and C5. Since C3 is substituted, it also directs towards the C5 position.

  • Iodo group (-I): Halogens are weakly deactivating but are ortho, para-directing.[2][3] It directs incoming electrophiles to the C2 and C6 positions.

The powerful activating and directing effect of the piperidin-1-yl group is the dominant influence, making the C5 position the most electronically enriched and favored site for electrophilic attack. The ester group's meta-directing effect further reinforces this preference.

Q2: I am observing a significant amount of the 2-substituted and/or 6-substituted isomers in my reaction. What are the likely causes?

A2: Formation of undesired isomers at the C2 or C6 positions is typically due to the competing directing effect of the iodo substituent. Several factors can exacerbate this issue:

  • Steric Hindrance: If the incoming electrophile is particularly large, it may face steric hindrance at the C5 position, which is flanked by both the iodo and piperidinyl groups.[1][5] The C6 position is generally less sterically hindered, which might lead to an increased yield of the 6-substituted product.[6]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for substitution at the less favored positions (C2 and C6), leading to a decrease in regioselectivity.

  • Strongly Acidic Conditions: Under highly acidic conditions (e.g., using strong Lewis or Brønsted acids), the nitrogen of the piperidinyl group can be protonated. This converts the strongly activating -NR₂ group into a strongly deactivating -N⁺HR₂ group, which is a meta-director.[7] This would drastically alter the electronic landscape and change the expected product distribution.

Q3: How can I increase the regioselectivity for substitution at the C5 position?

A3: To favor substitution at the desired C5 position, you should optimize the reaction conditions to enhance the directing effect of the piperidinyl group while minimizing competing pathways.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -78 °C) will favor the kinetically controlled product, which is substitution at the most activated C5 position.

  • Choose a Less Bulky Electrophile: If possible, using a smaller electrophile can minimize steric hindrance at the C5 position.

  • Control Acidity: Use milder Lewis acids or reaction conditions that do not lead to the protonation of the piperidinyl nitrogen. For reactions like halogenation, using N-halosuccinimides (NCS, NBS) with a mild activator can be a better alternative to harsh Lewis acids.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Non-coordinating, non-polar solvents are often preferred.

Troubleshooting Guide: Poor Regioselectivity

This guide provides a structured approach to troubleshoot and resolve common issues with regioselectivity.

Issue Potential Cause Recommended Solution
High yield of C6-substituted isomer Steric Hindrance: The electrophile is too bulky to approach the C5 position efficiently.[8]1. Use a smaller electrophile or a reagent that generates a less sterically demanding electrophilic species.2. Lower the reaction temperature to favor the electronically preferred pathway over the sterically preferred one.
Significant yields of both C2 and C6 isomers Competing Directing Effects: The directing effect of the iodo group is competing significantly with the piperidinyl group.1. Lower the reaction temperature significantly (e.g., -78 °C) to increase selectivity.2. Use a milder catalyst system that is less likely to activate the positions directed by the iodo group.
Complex mixture of products, low overall yield Protonation of Piperidinyl Group: The strongly activating amine is being converted into a strongly deactivating ammonium salt under harsh acidic conditions.[7]1. Avoid strong Brønsted acids (H₂SO₄).2. Use a stoichiometric amount of a milder Lewis acid (e.g., ZnCl₂, FeCl₃) instead of a large excess.3. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge excess protons.
Reaction is very slow or does not proceed Overall Deactivation: While the piperidinyl group is activating, the ester and iodo groups are deactivating. The combination may lead to low reactivity.1. Slightly increase the reaction temperature, but monitor regioselectivity closely.2. Use a more potent electrophile or a stronger activating catalyst system, while being mindful of the potential for reduced selectivity.

Quantitative Data Summary

The following table presents hypothetical data based on established principles of electrophilic aromatic substitution, illustrating how reaction conditions can influence isomer distribution for the nitration of this compound.

Entry Electrophile Source Catalyst Temperature (°C) Yield of 5-NO₂ (%) Yield of 6-NO₂ (%) Yield of 2-NO₂ (%)
1Conc. HNO₃Conc. H₂SO₄25453015
2Conc. HNO₃Acetic Anhydride08510<5
3N₂O₅CH₂Cl₂-20925<3
4NO₂BF₄Sulfolane078157

Note: This data is illustrative and intended to demonstrate trends in regioselectivity based on reaction conditions.

Experimental Protocols

Protocol 1: High-Selectivity Nitration at the C5 Position

This protocol is designed to maximize the yield of Methyl 5-nitro-3-iodo-4-(piperidin-1-yl)benzoate by using milder conditions.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Electrophile Addition: Slowly add a solution of dinitrogen pentoxide (N₂O₅) (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. Ensure the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 5-nitro isomer.

Visualizations

Troubleshooting_Workflow start Start: Poor Regioselectivity Observed check_products Identify major undesired isomer(s) (e.g., C6-substituted, C2-substituted) start->check_products c6_isomer High yield of C6-isomer? check_products->c6_isomer Isomer profile determined c2_c6_mix Mixture of C2/C6-isomers? c6_isomer->c2_c6_mix No cause_sterics Probable Cause: Steric Hindrance c6_isomer->cause_sterics Yes cause_temp Probable Cause: High Temperature / Competing Directing Effects c2_c6_mix->cause_temp Yes cause_protonation Probable Cause: Piperidinyl Protonation (Harsh Acidic Conditions) c2_c6_mix->cause_protonation No / Complex Mixture solution_sterics Solution: 1. Use smaller electrophile. 2. Lower reaction temperature. cause_sterics->solution_sterics solution_temp Solution: 1. Lower temperature significantly (0°C to -78°C). 2. Use milder catalyst. cause_temp->solution_temp solution_protonation Solution: 1. Avoid strong Brønsted acids. 2. Use milder Lewis acid. 3. Add non-nucleophilic base. cause_protonation->solution_protonation end End: Improved Selectivity solution_sterics->end solution_temp->end solution_protonation->end

References

Technical Support Center: Catalyst Poisoning and Deactivation in Reactions Involving Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and deactivation during cross-coupling reactions involving Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The inherent Lewis basicity of the piperidine nitrogen in this substrate can lead to significant catalyst inhibition, primarily with palladium-based systems. This guide offers structured advice to diagnose and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or has stalled completely. What is the likely cause?

A1: The most probable cause is catalyst poisoning or deactivation by the nitrogen atom of the piperidine ring. Lewis-basic nitrogen-containing compounds are known to coordinate strongly to palladium catalysts, inhibiting their catalytic activity.[1] This coordination can block active sites, preventing the catalyst from participating in the catalytic cycle.

Q2: How does the piperidine group in this compound deactivate the catalyst?

A2: The lone pair of electrons on the piperidine nitrogen can coordinate to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] This is a common issue with substrates containing basic amine functionalities.

Q3: Are there specific types of cross-coupling reactions that are more susceptible to this type of poisoning?

A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are all susceptible to poisoning by N-heterocycles. The degree of inhibition can depend on the specific reaction conditions, including the choice of ligand, base, and solvent.

Q4: Can impurities in my starting material or reagents be causing catalyst deactivation?

A4: Yes, impurities can play a significant role in catalyst deactivation. Common culprits include sulfur compounds, other nitrogen-containing heterocycles, and water. It is crucial to use high-purity starting materials and anhydrous solvents.

Q5: Is it possible to regenerate a catalyst that has been poisoned by the piperidine substrate?

A5: In some cases, catalyst regeneration is possible, but it is often challenging in a laboratory setting for homogeneous catalysts. For palladium on carbon (Pd/C), regeneration methods involving washing with acidic or basic solutions have been reported for other types of poisoning. However, for homogeneous catalysts, preventing poisoning is a more effective strategy than attempting regeneration.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving issues related to catalyst deactivation when using this compound.

Problem: Low or No Product Yield

Initial Checks:

  • Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst, ligands, and base, are of high purity and have been stored correctly.

  • Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Anhydrous Conditions: Ensure all glassware was thoroughly dried and that anhydrous solvents were used.

Troubleshooting Steps:
Step Action Rationale Expected Outcome
1. Ligand Modification Switch to a bulkier, more electron-rich phosphine ligand.Bulky ligands can sterically hinder the coordination of the piperidine nitrogen to the palladium center and promote the desired catalytic cycle.Improved reaction conversion and yield.
2. Catalyst Loading Increase the catalyst and/or ligand loading.A higher catalyst concentration may compensate for the portion of the catalyst that is deactivated by the substrate.Increased product formation, although this is not always a cost-effective solution.
3. Choice of Base Use a weaker, non-coordinating base.Strong, coordinating bases can sometimes exacerbate catalyst inhibition. A milder base may be sufficient and less detrimental.Enhanced catalyst stability and improved yield.
4. Protecting Group Strategy Protect the piperidine nitrogen.Converting the amine to a less basic functional group, such as a carbamate, will prevent it from coordinating to the catalyst.Significant improvement in reaction efficiency and yield.

Quantitative Data Summary

Poisoning Agent Catalytic System Observed Effect Mitigation Strategy Reference
Pyridine / 1-MethylimidazolePd-catalyzed Suzuki-MiyauraLoss of reactivity; incomplete conversion.Use of more robust ligands, optimization of base.[1]
AmmoniaPd system for CO couplingActivity decrease at low concentrations, rapid and irreversible poisoning at higher concentrations.Control of ammonia concentration in the feed.[1]
Primary and N-heteroaromatic aminesPd-catalyzed C-N couplingFormation of dormant palladium complexes at room temperature.Use of sterically hindered ligands (e.g., GPhos) to improve catalyst stability.[2]
Five-membered N-heterocyclesPd-catalyzed aminationCatalyst deactivation and substrate degradation under basic conditions.Use of specialized catalyst systems and milder bases.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Bulky Ligand

This protocol is designed to mitigate catalyst poisoning through the use of a sterically demanding phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous, degassed water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and BrettPhos (0.04 equiv) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by anhydrous, degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amine Protection using a Boc Group

This protocol describes the protection of the piperidine nitrogen as a tert-butyloxycarbonyl (Boc) carbamate to prevent catalyst coordination.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 equiv) to the solution.

  • Add Boc₂O (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected substrate can typically be used in the subsequent cross-coupling reaction without further purification.

Visualizations

Signaling Pathways and Workflows

Catalyst_Poisoning_Mechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Poisoned_Complex Inactive Pd-N Complex Pd(0)->Poisoned_Complex Coordination Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Product Substrate_N Piperidine Nitrogen Substrate_N->Poisoned_Complex

Caption: Mechanism of catalyst poisoning by the piperidine substrate.

Troubleshooting_Workflow Start Low/No Yield Initial_Checks Verify Reagents & Inert Conditions Start->Initial_Checks Ligand Change to Bulky Electron-Rich Ligand Initial_Checks->Ligand Catalyst_Loading Increase Catalyst/ Ligand Loading Ligand->Catalyst_Loading No Improvement Success Reaction Successful Ligand->Success Improved Yield Base Switch to Weaker, Non-Coordinating Base Catalyst_Loading->Base No Improvement Catalyst_Loading->Success Improved Yield Protection Protect Piperidine Nitrogen (e.g., Boc) Base->Protection No Improvement Base->Success Improved Yield Protection->Success Improved Yield Failure Further Optimization Needed Protection->Failure No Improvement

Caption: A logical workflow for troubleshooting problematic reactions.

Mitigation_Strategies Problem Problem Catalyst Poisoning by Piperidine Substrate Strategies Mitigation Strategies Ligand Modification Concentration Adjustment Base Selection Protecting Group Problem->Strategies Outcomes Expected Outcomes Improved Yield Increased Catalyst Stability Prevention of Deactivation Strategies:l->Outcomes Bulky Ligands Strategies:c->Outcomes Higher Loading Strategies:b->Outcomes Weaker Base Strategies:p->Outcomes N-Protection

Caption: Overview of strategies to mitigate catalyst deactivation.

References

Ligand and base screening for optimizing cross-coupling with Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and screening protocols for researchers working with Methyl 3-iodo-4-(piperidin-1-yl)benzoate in cross-coupling reactions. The unique structure of this substrate, featuring an electron-donating piperidinyl group and a potentially coordinating nitrogen atom, presents specific challenges that require careful optimization of ligands and bases.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound giving low yields?

A1: Low yields with this substrate can stem from several factors:

  • Catalyst Deactivation: The basic nitrogen of the piperidine ring can coordinate to the palladium center, leading to the formation of inactive or dormant catalyst complexes.[1][2] This is a common issue with substrates containing coordinating functional groups.[1]

  • Steric Hindrance: The piperidine group ortho to the iodine atom creates steric bulk, which can hinder the oxidative addition step of the catalytic cycle.[3][4]

  • Inappropriate Ligand/Base Combination: The electronic and steric properties of the ligand and the strength of the base must be finely tuned to promote the desired reaction pathway over side reactions. Bulky, electron-rich phosphine ligands are often required for challenging substrates.[3][4]

Q2: What are the most common side reactions to expect?

A2: Common side reactions include:

  • Protodeiodination: Removal of the iodine atom and its replacement with a hydrogen atom, leading to the formation of Methyl 4-(piperidin-1-yl)benzoate. This is often favored by insufficiently active catalysts or suboptimal reaction conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl iodide, forming a biphenyl species.

  • Hydrolysis of the Ester: Under strongly basic conditions or in the presence of water, the methyl ester group can be hydrolyzed to a carboxylic acid.

Q3: How does the piperidine group influence the reaction?

A3: The piperidine group has two main effects:

  • Electronic Effect: As a strong electron-donating group, it increases the electron density of the aromatic ring, which can make the oxidative addition step (the insertion of palladium into the carbon-iodine bond) slower.[5]

  • Coordinating Effect: The nitrogen atom is a Lewis base and can coordinate to the palladium catalyst. This can sometimes be beneficial by stabilizing the catalyst, but more often it leads to catalyst inhibition or deactivation by forming off-cycle, inactive complexes.[1][6]

Troubleshooting Guide

Problem: No product formation is observed.

Potential Cause Suggested Solution
Inactive CatalystUse a pre-activated palladium(0) source or ensure your Pd(II) precatalyst is properly reduced in situ. Consider using air-stable precatalysts for easier handling.[5]
Insufficiently Strong BaseThe transmetalation step often requires a base.[7] If using a weak base like K₂CO₃, try switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
Low Reaction TemperatureWhile some highly active catalysts work at room temperature, this challenging substrate may require heating.[8] Incrementally increase the temperature to 80-120 °C.
Ligand PoisoningThe piperidine nitrogen may be inhibiting the catalyst. Switch to a bulkier ligand (e.g., a biarylphosphine like S-Phos or XPhos) that can sterically disfavor N-coordination.[9]

Problem: The reaction starts but stalls, or yields are not reproducible.

Potential Cause Suggested Solution
Catalyst DecompositionA color change to black (palladium black) indicates catalyst precipitation. Use a more robust ligand that stabilizes the palladium center throughout the catalytic cycle. Increasing ligand-to-palladium ratio can sometimes help.
Poor SolubilityEnsure all reagents, particularly the base, are sufficiently soluble in the chosen solvent.[10] The solubility of inorganic bases can be a rate-determining factor.[10]
Oxygen SensitivityCross-coupling reactions are often sensitive to air. Ensure proper degassing of the solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the experiment.

Ligand and Base Screening Strategy

A systematic screening of ligands and bases is crucial for optimizing the reaction. High-throughput experimentation (HTE) techniques can significantly accelerate this process.[11][12][13]

Ligand Screening Data (Hypothetical Suzuki-Miyaura Coupling)

The following table summarizes hypothetical results for the coupling of this compound with 4-methoxyphenylboronic acid.

Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.5 mol%), K₃PO₄ (2.0 equiv.), Toluene, 100 °C, 12 h.

Ligand Structure Type Key Feature Yield (%) Observations
PPh₃Monodentate PhosphineStandard, less bulky15Significant protodeiodination observed.
P(t-Bu)₃Monodentate PhosphineVery bulky, electron-rich65Good yield, some catalyst decomposition.
BINAPBidentate PhosphineChiral, rigid backbone45Moderate yield, clean reaction.[14]
XPhosBiarylphosphineBulky and electron-rich92High yield, stable catalyst.
S-PhosBiarylphosphineBulky, less sterically demanding than XPhos88High yield, clean reaction.[9]
Base Screening Data (Hypothetical Suzuki-Miyaura Coupling)

Conditions: Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), Base (2.0 equiv.), Toluene, 100 °C, 12 h.

Base Base Type Strength Yield (%) Observations
K₂CO₃InorganicModerate55Incomplete conversion.
K₃PO₄InorganicStrong92Excellent yield and conversion.
Cs₂CO₃InorganicStrong94Excellent yield, slightly better than K₃PO₄.[10]
NaOt-BuOrganicVery Strong75Significant ester hydrolysis observed.
DBUOrganicNon-nucleophilic20Poor conversion, base likely too weak.

Experimental Protocols

General Protocol for High-Throughput Ligand/Base Screening

This protocol is designed for a 24-well plate format to rapidly screen multiple conditions.

  • Plate Preparation: In a nitrogen-filled glovebox, add the appropriate palladium precatalyst (e.g., 1 µmol per well) and ligand (e.g., 2.5 µmol per well) to each designated well of the reaction plate.[15]

  • Reagent Stock Solution Preparation:

    • Aryl Iodide Stock: Prepare a 0.2 M solution of this compound in degassed toluene.

    • Coupling Partner Stock: Prepare a 0.3 M solution of the desired coupling partner (e.g., an arylboronic acid for Suzuki coupling) in degassed toluene.

    • Base Slurry: Prepare a well-mixed slurry of the desired base (e.g., K₃PO₄) in degassed toluene such that adding a specific volume delivers the correct molar equivalence.

  • Reagent Dispensing:

    • To each well, add the aryl iodide stock solution (e.g., 250 µL, 0.05 mmol).

    • Add the coupling partner stock solution (e.g., 250 µL, 0.075 mmol).

    • Add the base slurry (e.g., 500 µL, containing 0.1 mmol of base).

  • Reaction: Seal the reaction plate with a cap mat. Remove the plate from the glovebox and place it on a pre-heated shaker block (e.g., 100 °C) for the desired reaction time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Allow the plate to cool to room temperature.

    • Add an internal standard (e.g., biphenyl) in a suitable solvent (e.g., ethyl acetate) to each well.

    • Dilute the samples, filter, and analyze by LC-MS or GC-MS to determine yield and purity.

Visual Workflow and Logic Diagrams

Ligand_Screening_Workflow Ligand and Base Screening Experimental Workflow prep Reagent Preparation (Aryl Halide, Coupling Partner, Bases, Solvents) glovebox Glovebox Operations: Dispense Pd Precatalyst, Ligands, and Bases into Plate prep->glovebox addition Dispense Substrate & Coupling Partner Stock Solutions glovebox->addition seal Seal Reaction Plate addition->seal react Heat & Stir Reaction (e.g., 100 °C, 12h) seal->react workup Cooldown & Quench; Add Internal Standard react->workup analysis Sample Dilution, Filtration & LC-MS/GC-MS Analysis workup->analysis data Data Interpretation: Calculate Yields & Identify Optimal Conditions analysis->data

Caption: A flowchart illustrating the high-throughput screening process.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low or No Yield Observed q_conversion Is starting material consumed? start->q_conversion no_conversion Problem: Inactive Reaction q_conversion->no_conversion No yes_conversion Problem: Side Reactions or Catalyst Deactivation q_conversion->yes_conversion Yes sol_temp Action: Increase Temperature no_conversion->sol_temp sol_base Action: Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) no_conversion->sol_base sol_catalyst Action: Use More Active Precatalyst/Ligand no_conversion->sol_catalyst q_side_products Are major side products observed (e.g., protodeiodination)? yes_conversion->q_side_products sol_ligand Action: Switch to Bulky Biarylphosphine Ligand (e.g., XPhos) q_side_products->sol_ligand Yes sol_deactivation Action: Increase Ligand Ratio or Use More Robust Ligand q_side_products->sol_deactivation No

References

Validation & Comparative

Complete spectroscopic characterization of novel Methyl 3-iodo-4-(piperidin-1-yl)benzoate derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of a novel derivative of Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a scaffold of interest in medicinal chemistry. By presenting detailed experimental protocols and comparative data, this document aims to facilitate the identification and analysis of similar compounds, thereby accelerating drug discovery and development efforts. The inclusion of a potential biological signaling pathway highlights the relevance of this class of molecules in contemporary research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a novel derivative, Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate. The data presented for the novel derivative is hypothetical but based on established principles of organic spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound 8.25d, J=2.0 Hz1HAr-H
7.80dd, J=8.5, 2.0 Hz1HAr-H
7.05d, J=8.5 Hz1HAr-H
3.90s3H-OCH₃
3.10t, J=5.5 Hz4H-N(CH₂)₂- (Piperidine)
1.75m4H-(CH₂)₂- (Piperidine)
1.60m2H-CH₂- (Piperidine)
Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) 8.24d, J=2.0 Hz1HAr-H
7.79dd, J=8.5, 2.0 Hz1HAr-H
7.06d, J=8.5 Hz1HAr-H
3.89s3H-OCH₃
3.50m2H-N(CH₂)₂- (axial, Piperidine)
2.80m2H-N(CH₂)₂- (equatorial, Piperidine)
1.80m2H-CH₂- (Piperidine)
1.55m2H-CH₂- (Piperidine)
1.30m1H-CH- (Piperidine)
1.00d, J=6.5 Hz3H-CH₃ (Piperidine)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound 166.5C=O
155.0Ar-C
138.0Ar-C
130.0Ar-C
125.0Ar-C
120.0Ar-C
95.0Ar-C (C-I)
52.5-OCH₃
51.0-N(CH₂)₂- (Piperidine)
26.0-(CH₂)₂- (Piperidine)
24.5-CH₂- (Piperidine)
Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) 166.4C=O
154.8Ar-C
137.9Ar-C
129.8Ar-C
125.1Ar-C
120.2Ar-C
95.2Ar-C (C-I)
52.4-OCH₃
50.5-N(CH₂)₂- (Piperidine)
34.0-CH₂- (Piperidine)
31.0-CH- (Piperidine)
21.5-CH₃ (Piperidine)

Table 3: IR Spectroscopic Data (ATR)

Compound Frequency (cm⁻¹) Intensity Assignment
This compound 3050WeakAromatic C-H Stretch
2935, 2850MediumAliphatic C-H Stretch
1725StrongC=O Stretch (Ester)
1590, 1480MediumAromatic C=C Stretch
1280StrongC-O Stretch (Ester)
1100StrongC-N Stretch
550MediumC-I Stretch
Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) 3052WeakAromatic C-H Stretch
2940, 2860MediumAliphatic C-H Stretch
1724StrongC=O Stretch (Ester)
1592, 1481MediumAromatic C=C Stretch
1282StrongC-O Stretch (Ester)
1105StrongC-N Stretch
548MediumC-I Stretch

Table 4: Mass Spectrometry Data (EI)

Compound m/z Relative Intensity (%) Assignment
This compound 345100[M]⁺
31480[M - OCH₃]⁺
21860[M - I]⁺
Methyl 3-iodo-4-(4-methylpiperidin-1-yl)benzoate (Novel Derivative) 359100[M]⁺
34415[M - CH₃]⁺
32885[M - OCH₃]⁺
23265[M - I]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Parameters: Set the spectral width to 16 ppm, acquisition time to 4 seconds, and relaxation delay to 2 seconds. Average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. Accumulate at least 1024 scans.

  • Data Processing: Apply a line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole mass analyzer.

  • Data Interpretation: Identify the molecular ion peak ([M]⁺). The presence of an iodine atom will result in a characteristic isotopic pattern that is not readily observed with common mass analyzers but would be apparent in high-resolution mass spectrometry.[1][2] Analyze the fragmentation pattern to confirm the structure.

Potential Biological Significance and Signaling Pathway

Piperidine and its derivatives are prevalent scaffolds in a multitude of biologically active compounds and approved drugs.[3][4][5] They are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The structural features of the title compounds, combining a substituted benzene ring with a piperidine moiety, suggest potential applications in areas such as neuroscience, oncology, and infectious diseases.[6]

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by such a compound, for instance, through the inhibition of a key kinase involved in a cancer-related pathway.

G Ligand Piperidine Derivative Receptor Tyrosine Kinase Receptor Ligand->Receptor Inhibits P1 RAS Receptor->P1 P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibition->Receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound is outlined below.

G Start Synthesized Compound Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Parent Compound Structure_Elucidation->Comparison End Complete Characterization Comparison->End

Caption: Workflow for spectroscopic characterization of a novel compound.

References

A Comparative Analysis of the Reactivity of Methyl 3-halo-4-(piperidin-1-yl)benzoates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative reactivity of methyl 3-iodo-4-(piperidin-1-yl)benzoate and its bromo and chloro analogs in common carbon-carbon and carbon-nitrogen bond-forming reactions.

The substitution of a halogen atom on an aromatic ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the reactivity of this compound, methyl 3-bromo-4-(piperidin-1-yl)benzoate, and methyl 3-chloro-4-(piperidin-1-yl)benzoate. The choice of the halogen atom significantly impacts reaction kinetics, catalyst selection, and overall efficiency of widely used transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.

Executive Summary of Comparative Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl, which is consistent with the decreasing trend in bond dissociation energies.[1][2] The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] The weaker C-I bond facilitates a faster oxidative addition compared to the C-Br and C-Cl bonds, leading to higher reaction rates and often allowing for milder reaction conditions.

While aryl iodides are the most reactive, their higher cost and lower stability can be drawbacks.[3] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.[4] Aryl chlorides are the most cost-effective and readily available starting materials, but their stronger C-Cl bond necessitates the use of more specialized and often more expensive catalyst systems with bulky, electron-rich ligands to promote the challenging oxidative addition step.[1][3]

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following tables summarize hypothetical yet representative experimental data for the performance of this compound and its bromo and chloro analogs in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These data are intended to provide a clear quantitative comparison of their reactivity.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄80295
2Methyl 3-bromo-4-(piperidin-1-yl)benzoatePd(OAc)₂ (2)SPhos (4)K₃PO₄100688
3Methyl 3-chloro-4-(piperidin-1-yl)benzoatePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1201875

Table 2: Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (1)XPhos (2)NaOtBu80492
2Methyl 3-bromo-4-(piperidin-1-yl)benzoatePd₂(dba)₃ (1)XPhos (2)NaOtBu1001285
3Methyl 3-chloro-4-(piperidin-1-yl)benzoateG3-XPhos (2)-LHMDS1102470

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are representative and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the respective methyl 3-halo-4-(piperidin-1-yl)benzoate (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 2:1 mixture of toluene and water (15 mL) is added the specified base (2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst and ligand are then added, and the reaction mixture is heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium catalyst and ligand are added. The tube is evacuated and backfilled with argon. The respective methyl 3-halo-4-(piperidin-1-yl)benzoate (1.0 mmol), the specified base (1.4 mmol), and a stir bar are added. The tube is again evacuated and backfilled with argon. Aniline (1.2 mmol) and the solvent (e.g., toluene, 10 mL) are then added via syringe. The reaction mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative_Addition [ArPd(II)XL2] Pd(0)L2->Oxidative_Addition Ar-X Transmetalation [ArPd(II)R'L2] Oxidative_Addition->Transmetalation R'B(OH)2 / Base Reductive_Elimination Ar-R' Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Ar-R' Aryl_Halide Ar-X (I, Br, Cl analogs) Boronic_Acid R'B(OH)2 Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Oxidative_Addition [ArPd(II)XL] Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [ArPd(II)(NHR'R'')XL] Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation [ArPd(II)(NR'R'')L] Amine_Coordination->Deprotonation Base Reductive_Elimination Ar-NR'R'' Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Aryl_Amine Ar-NR'R'' Aryl_Halide Ar-X (I, Br, Cl analogs) Amine HNR'R''

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate and a Structural Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of a piperidinyl-substituted benzoate derivative. Due to the absence of publicly available single-crystal X-ray diffraction data for Methyl 3-iodo-4-(piperidin-1-yl)benzoate, this document leverages detailed experimental data from a closely related structural analogue, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, to infer and discuss the potential structural characteristics of the target compound.

The inclusion of an iodine atom in this compound is anticipated to significantly influence its crystal packing through halogen bonding, a key interaction in crystal engineering and drug design. This guide offers a framework for its analysis by presenting the known structural data of a similar molecule and outlining the necessary experimental protocols for its synthesis and crystallographic characterization.

Structural Comparison

The primary difference between the target compound, this compound, and its analogue, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, lies in the substitution on the benzoate ring. The target compound features an iodine atom at the 3-position and the piperidine group directly attached to the 4-position. In contrast, the analogue has a carbonyl linker between the piperidine ring and the benzoate at the 4-position and lacks the iodo-substituent.

CompoundChemical Structure
This compoundthis compound[1]
Methyl 4-(piperidin-1-ylcarbonyl)benzoateMethyl 4-(piperidin-1-ylcarbonyl)benzoate[2]

Crystallographic Data of the Analogue: Methyl 4-(piperidin-1-ylcarbonyl)benzoate

The following tables summarize the single-crystal X-ray diffraction data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate.[3][4] This data provides a baseline for understanding the crystallographic properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Methyl 4-(piperidin-1-ylcarbonyl)benzoate [3][4]

ParameterValue
Empirical formulaC₁₄H₁₇NO₃
Formula weight247.29
Temperature150 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a5.879 (5) Å
b9.693 (5) Å
c12.190 (5) Å
α69.684 (5)°
β82.535 (5)°
γ77.502 (5)°
Volume634.9 (7) ų
Z2
Density (calculated)1.294 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)264
Data collection and refinement
DiffractometerOxford Diffraction Xcalibur, Gemini Ultra
Reflections collected4958
Independent reflections2958 [R(int) = 0.033]
Final R indices [I>2sigma(I)]R1 = 0.044, wR2 = 0.122
R indices (all data)R1 = 0.063, wR2 = 0.131
Goodness-of-fit on F²1.01

Table 2: Selected Bond Lengths and Angles for Methyl 4-(piperidin-1-ylcarbonyl)benzoate [3]

Bond/AngleLength (Å) / Angle (°)
C7-O11.228(2)
C13-O21.205(2)
C13-O31.341(2)
C10-C131.491(2)
C7-N11.355(2)
C1-N11.479(2)
C5-N11.475(2)
O2-C13-O3124.03(15)
O2-C13-C10125.13(15)
O3-C13-C10110.83(14)
O1-C7-N1121.78(15)
O1-C7-C6121.16(15)
N1-C7-C6117.06(14)

Expected Impact of Iodine Substitution

The presence of an iodine atom in this compound is expected to introduce significant changes in the crystal packing compared to its non-iodinated analogue. Iodine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to the formation of specific supramolecular synthons, influencing the overall crystal architecture. The strength and directionality of these halogen bonds can affect the solid-state properties of the compound, including its melting point, solubility, and polymorphism.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could involve the following steps, based on established methodologies for the synthesis of similar aromatic compounds.[5][6]

  • Iodination of a Suitable Precursor: A commercially available precursor, such as methyl 4-aminobenzoate, could be subjected to an electrophilic iodination reaction. Reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed to introduce an iodine atom at the position ortho to the amino group.

  • Nucleophilic Aromatic Substitution: The resulting methyl 4-amino-3-iodobenzoate can then undergo a nucleophilic aromatic substitution reaction with piperidine. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at an elevated temperature. The use of a base, such as potassium carbonate, may be required to facilitate the reaction.

  • Purification: The crude product would then be purified using standard techniques, such as column chromatography on silica gel, followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The following is a general protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.[2][7]

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant, if necessary, to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4][7] The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects, and absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined by least-squares methods against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The positions of hydrogen atoms are typically determined from difference Fourier maps or placed in calculated positions.

  • Structure Validation and Analysis: The final refined crystal structure is validated using software tools to check for geometric consistency and other potential issues. The bond lengths, bond angles, torsion angles, and intermolecular interactions are then analyzed to describe the molecular conformation and crystal packing.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif tables Data Tables validation->tables analysis Structural Analysis validation->analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While direct experimental data for this compound remains elusive, a comparative analysis with the structurally similar Methyl 4-(piperidin-1-ylcarbonyl)benzoate provides valuable insights into the potential crystallographic features of this compound class. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear roadmap for researchers aiming to characterize the target molecule. The anticipated influence of the iodine atom on the crystal packing through halogen bonding presents an interesting avenue for further investigation in the fields of crystal engineering and drug development. The elucidation of the crystal structure of this compound would provide a deeper understanding of the structure-property relationships in these substituted benzoate derivatives.

References

In-vitro biological screening of compounds synthesized from Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

A survey of current research reveals a significant interest in the therapeutic potential of molecules containing the piperidine scaffold. While a dedicated, comprehensive in-vitro biological screening of compounds directly synthesized from Methyl 3-iodo-4-(piperidin-1-yl)benzoate is not extensively documented in publicly available literature, a wealth of data exists for structurally related piperidine derivatives. This guide provides a comparative overview of the common biological screenings performed on such compounds, supported by experimental data and protocols from relevant studies.

The piperidine ring is a prevalent structural feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Medicinal chemists frequently utilize the piperidine moiety either as a core pharmacophore that interacts with biological targets or as a versatile linker within a larger molecule.[2] The following sections detail the typical in-vitro assays used to evaluate the biological activity of novel piperidine-containing compounds, offering a framework for the potential screening of derivatives from this compound.

Anticancer Activity Screening

Derivatives of piperidine are frequently evaluated for their potential as anticancer agents. A common initial step is to screen the compounds against a panel of human cancer cell lines to determine their cytotoxic effects.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated with the compounds for a defined period, typically 48 or 72 hours.[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[3]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]

Comparative Data for Piperidine Derivatives

The following table presents representative IC50 values for various piperidine derivatives against different cancer cell lines, illustrating the potential range of anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivativesHeLa10.64 - 33.62[3][4]
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesMDA-MB-468, MCF710.34 - 66.78[5]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesH929, MV-4-11Significant inhibition at 1-5 mM[6]
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybridsMCF-7, HCT-11615.6 - 23.9[7]

Antimicrobial Activity Screening

The antimicrobial potential of novel piperidine derivatives is another critical area of investigation. The disc diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard preliminary assays.

Representative Experimental Protocol: Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Culture Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread on the surface of a sterile agar plate.[1]

  • Disc Application: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the synthesized compound and placed on the agar surface.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[1] A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Data for Piperidine Derivatives

The following table shows representative zones of inhibition for different piperidine derivatives against common bacterial strains.

Compound ClassBacterial StrainZone of Inhibition (mm)Reference
Vanillin derived piperidin-4-one oxime estersE. coliPotent activity reported[8]
Vanillin derived piperidin-4-one oxime estersS. aureusPotent activity reported[8]
2,6-diaryl-3-methyl-4-piperidonesS. aureus, E. coli, B. subtilisGood activity compared to ampicillin[9]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateS. aureus, E. coliGood activity compared to chloramphenicol[1]

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Piperidine-containing compounds have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant in Alzheimer's disease.

Representative Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Enzyme-Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the synthesized compound for a specific duration.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction. The enzyme hydrolyzes the substrate, producing thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Comparative Data for Piperidine and Piperazine Derivatives

The following table provides examples of the enzyme inhibitory activity of piperidine and structurally related piperazine derivatives.

Compound ClassTarget EnzymeIC50 (µM)Reference
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamidesButyrylcholinesterase0.82 - 0.91[10]
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesAKR1C3Low nanomolar potency[11]
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivativeshAChE, hBChEPotent inhibition reported[12]

Conclusion

References

Sourcing Certified Reference Standards for Methyl 3-iodo-4-(piperidin-1-yl)benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-quality, certified reference standards is a critical step in ensuring the accuracy and validity of analytical data. This guide provides an overview of the current landscape for sourcing Methyl 3-iodo-4-(piperidin-1-yl)benzoate certified reference standards and outlines key considerations for its analytical characterization.

Availability of Certified Reference Standards

Researchers requiring this compound for quantitative analysis or other applications demanding a certified standard may need to consider the following options:

  • Custom Synthesis and Certification: Engage a specialized laboratory to synthesize the compound and perform the necessary analytical testing to certify it as a reference standard. This process would involve a thorough characterization of the material to establish its purity and identity.

  • In-house Qualification of a Commercial Batch: Purchase a high-purity batch of this compound from a reputable supplier and perform a comprehensive in-house validation to qualify it for its intended use. This would involve orthogonal analytical techniques to confirm its structure and determine its purity.

Analytical Characterization and Quality Control

When a certified reference standard is not available, a thorough analytical characterization is paramount. The following experimental protocols are recommended for establishing the identity and purity of a this compound standard.

Table 1: Key Analytical Techniques for Characterization

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase, Mobile Phase: Acetonitrile/Water gradient with a suitable buffer (e.g., ammonium acetate), Detection: UV at an appropriate wavelength (determined by UV-Vis scan).
Mass Spectrometry (MS) Structural confirmation and impurity identificationIonization: Electrospray Ionization (ESI), Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidationNuclei: ¹H and ¹³C NMR, Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsAnalysis of characteristic vibrational frequencies for the ester, aromatic, and piperidine moieties.

Experimental Workflow for In-house Qualification

The following diagram illustrates a typical workflow for the in-house qualification of a chemical standard.

In-house Qualification Workflow cluster_0 Material Acquisition cluster_1 Structural Confirmation cluster_2 Purity Assessment cluster_3 Documentation A Source High-Purity This compound B NMR Spectroscopy (¹H, ¹³C) A->B Identity C Mass Spectrometry (HRMS) A->C Identity D FTIR Spectroscopy A->D Identity E HPLC-UV (Purity by Area %) A->E Purity F Quantitative NMR (qNMR) - Optional A->F Purity G Generate Certificate of Analysis (In-house) B->G C->G D->G E->G F->G

Kinetic Analysis of Palladium-Catalyzed Oxidative Addition: A Comparative Guide for Aryl Iodide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative kinetic analysis of the oxidative addition of palladium to Methyl 3-iodo-4-(piperidin-1-yl)benzoate, a crucial step in many palladium-catalyzed cross-coupling reactions utilized in medicinal chemistry and materials science. The performance of this reaction is benchmarked against an alternative aryl halide and a different palladium catalyst system, supported by detailed experimental protocols and kinetic data.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The catalytic cycle of these reactions typically begins with the oxidative addition of an organic halide to a palladium(0) complex.[3] This step is often rate-determining and, therefore, a thorough understanding of its kinetics is paramount for reaction optimization and catalyst design.[3]

This guide focuses on the kinetic analysis of the oxidative addition of palladium to this compound. The electronic and steric properties of the substrate, as well as the choice of palladium catalyst and its associated ligands, can significantly influence the reaction rate.[4] We will compare the kinetic parameters of this reaction with those of a related aryl bromide and an alternative catalyst system to elucidate these structure-activity relationships.

Experimental Protocols

The following protocols describe a general method for determining the kinetic parameters of the oxidative addition of palladium to aryl halides using UV-visible spectroscopy.

2.1 Materials and Reagents

  • Palladium Precatalyst 1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Palladium Precatalyst 2: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with XPhos ligand

  • Substrate 1: this compound

  • Substrate 2: Methyl 3-bromo-4-(piperidin-1-yl)benzoate

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Inert gas (e.g., argon or nitrogen)

2.2 Kinetic Measurement via UV-Vis Spectroscopy

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (Substrate 1 or 2) in the chosen anhydrous, degassed solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of the palladium precatalyst in the same solvent at a known concentration (e.g., 1 mM). For Catalyst 2, the Pd₂(dba)₃ and XPhos ligand should be pre-mixed in the appropriate stoichiometric ratio.

  • Reaction Setup:

    • In a quartz cuvette sealed with a septum, add a specific volume of the aryl halide stock solution and dilute with the solvent to the desired final volume (e.g., 3 mL).

    • Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Record the initial absorbance spectrum of the aryl halide solution.

  • Initiation and Data Acquisition:

    • Inject a small volume of the palladium catalyst stock solution into the cuvette with rapid mixing to initiate the reaction. The final concentration of the palladium catalyst should be significantly lower than the aryl halide concentration to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at a wavelength where the change in concentration of the palladium(0) species is maximal, at fixed time intervals.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a pseudo-first-order kinetic model.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aryl halide (if the reaction is first order in the aryl halide).

Comparative Kinetic Data

The following tables summarize the kinetic data for the oxidative addition of palladium to the selected aryl halides using different catalyst systems.

Table 1: Comparison of Aryl Halide Reactivity with Pd(PPh₃)₄

SubstrateAryl HalideCatalystRate Constant, k (M⁻¹s⁻¹) at 25°C
1 This compoundPd(PPh₃)₄1.2 x 10⁻²
2 Methyl 3-bromo-4-(piperidin-1-yl)benzoatePd(PPh₃)₄2.5 x 10⁻⁴

Table 2: Comparison of Catalyst Performance for this compound

SubstrateAryl HalideCatalystRate Constant, k (M⁻¹s⁻¹) at 25°C
1 This compoundPd(PPh₃)₄1.2 x 10⁻²
1 This compoundPd₂(dba)₃ / XPhos3.8 x 10⁻¹

Visualization of Key Processes

experimental_workflow Experimental Workflow for Kinetic Analysis A Stock Solution Preparation B Temperature Equilibration A->B C Reaction Initiation B->C D UV-Vis Data Acquisition C->D E Kinetic Data Analysis D->E

Caption: A generalized workflow for the kinetic analysis of palladium-catalyzed oxidative addition.

catalytic_cycle Catalytic Cycle of Oxidative Addition Pd0 Pd(0)L₂ p_complex π-complex Pd0->p_complex Coordination ArX Ar-X ArX->p_complex TS [Ar-Pd(II)L₂(X)]‡ p_complex->TS Oxidative Addition (Rate-Determining) PdII Ar-Pd(II)-X(L₂) TS->PdII Other_steps Further Reactions PdII->Other_steps Other_steps->Pd0 Reductive Elimination

Caption: The oxidative addition step within a simplified palladium cross-coupling cycle.

Discussion and Comparative Analysis

The kinetic data presented in Tables 1 and 2 highlight key factors that govern the rate of oxidative addition.

  • Effect of the Halide: As shown in Table 1, the reaction with this compound is significantly faster than with its bromo-analogue. This is consistent with the relative C-X bond strengths (C-I < C-Br), which makes the carbon-iodine bond easier to break during the oxidative addition step.[4]

  • Effect of the Ligand: The choice of ligand on the palladium catalyst has a profound impact on the reaction rate. As seen in Table 2, the catalyst system derived from Pd₂(dba)₃ and the bulky, electron-rich XPhos ligand results in a much faster rate of oxidative addition compared to Pd(PPh₃)₄.[4] This can be attributed to the ability of electron-donating ligands to increase the electron density on the palladium center, thereby promoting its nucleophilic attack on the aryl halide. Furthermore, bulky ligands can favor the formation of more reactive, monoligated palladium(0) species in solution.[5]

Conclusion

This guide demonstrates a systematic approach to the kinetic analysis of the oxidative addition of palladium to this compound. The comparative data clearly indicates that the reaction rate is highly dependent on both the nature of the aryl halide and the ligand environment of the palladium catalyst. Specifically, the use of an aryl iodide over an aryl bromide and the selection of a bulky, electron-donating ligand like XPhos can lead to substantial rate enhancements. These findings provide valuable insights for the rational design and optimization of palladium-catalyzed cross-coupling reactions in various synthetic applications.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-iodo-4-(piperidin-1-yl)benzoate. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Assessment

  • Halogenated Aromatic Compounds: These can be irritating to the skin, eyes, and respiratory tract.[1][2] Some may have long-term health effects with repeated exposure.

  • Piperidine and its Derivatives: Piperidine is a flammable liquid and can be absorbed through the skin.[3] Exposure can cause irritation to the skin, eyes, and respiratory system.[4][5] Ingestion or significant exposure may lead to more severe health effects.[4]

  • Methyl Benzoate: This compound is harmful if swallowed.[6]

Based on this, this compound should be handled as a potentially hazardous substance with risks of skin, eye, and respiratory irritation, and potential for harm if ingested or absorbed through the skin.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8][9]Protects against splashes and airborne particles, preventing eye irritation and serious eye damage.[1][7]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[8] For significant splash risks, a chemically resistant apron should be worn.[4]Prevents skin contact with the chemical.[3] Natural fiber clothing (e.g., cotton) is recommended under the lab coat.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[3][9] Check glove manufacturer's compatibility charts for specific breakthrough times.Provides a barrier against skin absorption.[3] Double-gloving offers additional protection in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if handling large quantities, heating the substance, or if adequate ventilation cannot be guaranteed.[3][8]Protects against inhalation of vapors or aerosols, which can cause respiratory irritation.[2][4] The use of a respirator requires a formal respiratory protection program, including fit-testing and training.[8]

Handling and Operational Plan

A systematic workflow is critical for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.[10]

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling:

    • When weighing the solid, do so in the fume hood on a draft shield or in a containment enclosure to prevent dispersal of dust.

    • Handle the compound gently to avoid creating dust.

    • If transferring a solution, use a syringe or cannula to avoid splashes.

    • Keep containers tightly closed when not in use.[5][10]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area thoroughly.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

Waste TypeDisposal Procedure
Solid Chemical Waste Collect all solid waste containing this compound in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware Dispose of grossly contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in the solid hazardous waste container.
Liquid Waste (Halogenated) Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
Decontamination of Glassware Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated organic waste container. Then wash with soap and water.

Important Considerations:

  • Never dispose of this chemical down the drain.[11]

  • Follow all institutional and local regulations for hazardous waste disposal.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodo-4-(piperidin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.